TH5427 hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H22Cl3N8O3+ |
|---|---|
Molekulargewicht |
528.8 g/mol |
IUPAC-Name |
7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C20H21Cl2N8O3.ClH/c1-27-16-15(18(31)28(2)20(27)32)30(19(24-16)29-7-5-23-6-8-29)10-14-25-26-17(33-14)11-3-4-12(21)13(22)9-11;/h3-4,9,15,23H,5-8,10H2,1-2H3;1H/q+1; |
InChI-Schlüssel |
BRJMAEDYVVOOAR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC(=[N+]3CCNCC3)N(C2C(=O)N(C1=O)C)CC4=NN=C(O4)C5=CC(=C(C=C5)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
TH5427 Hydrochloride: A Technical Guide to its Mechanism of Action as a NUDT5 Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
TH5427 hydrochloride is a potent and highly selective small-molecule inhibitor of Nudix Hydrolase 5 (NUDT5).[1][2][3] This enzyme plays a critical role in hormone-dependent breast cancer signaling by regulating the production of nuclear adenosine (B11128) triphosphate (ATP).[1][4][5] TH5427 acts by blocking the enzymatic activity of NUDT5, thereby disrupting a key signaling pathway that drives cancer cell proliferation. Its primary mechanism involves the inhibition of progestin-dependent nuclear ATP synthesis, which is essential for subsequent chromatin remodeling, gene regulation, and proliferation in breast cancer cells.[1][4][5] In triple-negative breast cancer (TNBC) models, TH5427 suppresses growth by inhibiting proliferation and inducing a DNA damage response, highlighted by the accumulation of oxidative DNA lesions.[6] This guide provides an in-depth overview of the mechanism of action, quantitative biochemical and cellular data, relevant signaling pathways, and detailed experimental protocols for studying TH5427.
Core Mechanism of Action
TH5427 is a direct, competitive inhibitor of the NUDT5 enzyme. NUDT5's primary substrate under physiological conditions is ADP-ribose (ADPR).[1] In hormone-sensitive breast cancer, stimulation by progestin activates poly(ADP-ribose) polymerases (PARPs), leading to the generation of ADPR. NUDT5 hydrolyzes this ADPR to generate adenosine 5′-monophosphate (AMP) and ribose-5-phosphate (B1218738) (R5P).[1][5] This reaction is a key step in a pathway that produces a localized pool of nuclear ATP, which is the energy source for ATP-dependent processes, including chromatin remodeling and the transcription of genes that drive cell proliferation.[1][5]
By binding to the active site of NUDT5, TH5427 blocks the hydrolysis of ADPR. This targeted inhibition leads to a depletion of nuclear ATP, effectively silencing the downstream hormone-dependent signaling cascade. The result is an abrogation of progestin-driven gene expression and a halt in cancer cell proliferation.[1][4][5]
In TNBC cells, inhibition of NUDT5 by TH5427 leads to an increase in oxidative DNA lesions, specifically 8-oxo-guanine (8-oxoG), and triggers a DNA damage response, as evidenced by the induction of γH2AX.[6] This suggests a secondary mechanism related to the sanitation of the nucleotide pool, ultimately leading to suppressed proliferation.[6]
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the key pathways and experimental procedures related to TH5427's mechanism of action.
Caption: Mechanism of TH5427 in blocking hormone-driven cell proliferation.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Quantitative Data Summary
The inhibitory activity and selectivity of TH5427 have been characterized through various biochemical and cellular assays.
| Parameter | Target | Value | Assay Type | Reference(s) |
| IC₅₀ | NUDT5 | 29 nM | Enzyme-coupled Malachite Green | [1][2][3] |
| IC₅₀ | MTH1 | 20 µM | Enzyme-coupled Malachite Green | [5] |
| Selectivity | NUDT5 vs. MTH1 | >650-fold | Biochemical Inhibition Assays | [2][5] |
| Binding Affinity (K_D_) | NUDT5 | ~200-250 nM | Surface Plasmon Resonance (SPR) | [3][7] |
| Cellular Target Engagement (EC₅₀) | NUDT5 | 1.23 µM | NanoBRET Assay (HEK293 cells) | [3][7] |
Table 1: Biochemical and Biophysical Potency of TH5427.
| Parameter | Cell Line / Model | Concentration / Dose | Effect | Reference(s) |
| In Vitro Treatment | TNBC Cells (e.g., MDA-MB-231) | 10 µM | Significant suppression of cell growth | [6][8] |
| In Vivo Treatment | MDA-MB-231 Xenograft (Mice) | 50 mg/kg (i.p.), 5 times/week | Reduced tumor growth rate | [6][8] |
| Proliferation Assay | T47D Cells | Not specified | Abrogated progestin-dependent proliferation | [5] |
| Target Engagement | HL-60 Cells | 20 µM | Significant thermal stabilization in CETSA | [9] |
Table 2: Cellular and In Vivo Activity of TH5427.
Detailed Experimental Protocols
The following protocols are representative methodologies for key experiments used to characterize the mechanism of action of TH5427.
NUDT5 Enzymatic Inhibition Assay (Enzyme-Coupled Malachite Green)
This assay quantifies NUDT5 enzymatic activity by measuring the release of inorganic phosphate (B84403) (Pi).
-
Assay Principle: NUDT5 hydrolyzes ADP-ribose into AMP and ribose-5-phosphate (R5P). A coupling enzyme, calf intestinal alkaline phosphatase (CIP), then hydrolyzes R5P to release Pi. The free Pi is detected colorimetrically using a malachite green reagent.[1]
-
Reagents & Buffers:
-
Assay Buffer: 100 mM Tris-acetate (pH 7.5), 40 mM NaCl, 10 mM Mg(OAc)₂, 1 mM DTT.
-
Enzymes: Purified human NUDT5, Calf Intestinal Alkaline Phosphatase (CIP).
-
Substrate: ADP-ribose (ADPR).
-
Inhibitor: this compound dissolved in DMSO.
-
Detection Reagent: Malachite Green (MG) solution.
-
-
Procedure:
-
Prepare serial dilutions of TH5427 in DMSO and add to a 384-well assay plate. Include DMSO-only controls.
-
Prepare an enzyme mix in Assay Buffer containing NUDT5 and CIP.
-
Add the enzyme mix to the wells containing the inhibitor and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding ADPR substrate to all wells.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at room temperature.
-
Stop the reaction and develop the color by adding the Malachite Green detection reagent.
-
Incubate for 15 minutes at room temperature for color development.
-
Measure the absorbance at a wavelength of 620 nm using a plate reader.
-
Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of TH5427 to NUDT5 within intact cells based on ligand-induced thermal stabilization.[10][11]
-
Cell Culture and Treatment:
-
Culture cells (e.g., HL-60 or T47D) to a sufficient density.
-
Harvest and resuspend the cells in culture medium.
-
Treat the cell suspension with the desired concentration of TH5427 (e.g., 20 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.[9]
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., from 37°C to 65°C) for 3 minutes, followed by a 3-minute hold at room temperature.[11]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a heat block.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a primary antibody specific for NUDT5.
-
Quantify the band intensities. A positive result is indicated by a higher amount of soluble NUDT5 at elevated temperatures in the TH5427-treated samples compared to the vehicle control, demonstrating a thermal shift.
-
Cell Proliferation (BrdU Incorporation) Assay
This assay measures DNA synthesis as an indicator of cell proliferation.[12][13]
-
Cell Seeding and Treatment:
-
Seed breast cancer cells (e.g., T47D) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of TH5427 (and hormone stimulation, if required) for the desired duration (e.g., 24-72 hours).
-
-
BrdU Labeling:
-
Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) labeling solution to each well to a final concentration of 1X.
-
Incubate the cells for 2-4 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA.[14][15]
-
-
Fixation and Denaturation:
-
Remove the labeling medium and fix the cells with a fixing solution (e.g., 4% paraformaldehyde) for 30 minutes at room temperature.
-
Remove the fixing solution and add a denaturing solution (e.g., 2N HCl) to expose the incorporated BrdU. Incubate for 10-30 minutes at room temperature.[14][15]
-
Neutralize the acid with a neutralizing buffer (e.g., sodium borate (B1201080) buffer).
-
-
Immunodetection:
-
Block the cells with a blocking buffer (e.g., PBS with BSA and Tween-20).
-
Incubate with an anti-BrdU primary antibody for 1 hour at room temperature.
-
Wash the cells multiple times with a wash buffer.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Measurement:
-
Wash the cells again to remove unbound antibody.
-
Add a TMB substrate solution and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm. The signal intensity is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.
-
References
- 1. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of NUDT5 Inhibitors From Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CETSA [cetsa.org]
- 11. benchchem.com [benchchem.com]
- 12. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 13. BrdU Incorporation Assay to Analyze the Entry into S Phase | Springer Nature Experiments [experiments.springernature.com]
- 14. cohesionbio.com [cohesionbio.com]
- 15. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - CH [thermofisher.com]
The Cellular Target of TH5427 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH5427 hydrochloride is a potent and selective small molecule inhibitor of Nudix hydrolase 5 (NUDT5), a key enzyme implicated in hormone-dependent breast cancer and the response to oxidative stress. This technical guide provides a comprehensive overview of the cellular target of TH5427, its mechanism of action, and the experimental methodologies used to characterize its activity. Quantitative data on its potency and selectivity are presented, along with detailed protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of TH5427's role as a chemical probe and potential therapeutic agent.
Primary Cellular Target: Nudix Hydrolase 5 (NUDT5)
The primary cellular target of this compound has been unequivocally identified as Nudix hydrolase 5 (NUDT5) . NUDT5 is a member of the Nudix (nucleoside diphosphate (B83284) linked to moiety X) hydrolase superfamily, which is responsible for hydrolyzing a variety of nucleoside diphosphate derivatives.
TH5427 acts as a potent inhibitor of NUDT5, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. This inhibition disrupts the enzymatic activity of NUDT5, leading to a cascade of downstream cellular effects.
Mechanism of Action
TH5427 exerts its cellular effects by directly binding to and inhibiting the enzymatic activity of NUDT5. In the context of hormone-dependent breast cancer, NUDT5 plays a crucial role in nuclear ATP synthesis. Progestin signaling leads to the production of poly(ADP-ribose) (PAR), which is then catabolized to ADP-ribose. NUDT5 utilizes this ADP-ribose to generate ATP within the nucleus. This nuclear ATP pool is essential for energy-dependent processes such as chromatin remodeling and gene transcription required for cancer cell proliferation.
By inhibiting NUDT5, TH5427 effectively blocks this nuclear ATP synthesis pathway. This leads to a reduction in chromatin remodeling and the suppression of progestin-dependent gene expression, ultimately resulting in the inhibition of breast cancer cell proliferation.
Furthermore, emerging evidence suggests a role for NUDT5 in the cellular response to oxidative stress. NUDT5 has been implicated in the sanitation of oxidized nucleotides, such as 8-oxo-dGTP, thereby preventing their incorporation into DNA and mitigating DNA damage. Inhibition of NUDT5 by TH5427 can lead to an accumulation of oxidative DNA damage and interfere with DNA replication, contributing to its anti-proliferative effects, particularly in cancers with high levels of reactive oxygen species (ROS).
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of TH5427 against NUDT5
| Parameter | Value | Assay Method | Reference |
| IC50 | 29 nM | Malachite Green Assay |
Table 2: Selectivity Profile of TH5427
| Target | IC50 | Fold Selectivity (vs. NUDT5) | Assay Method | Reference |
| NUDT5 | 29 nM | 1 | Malachite Green Assay | |
| MTH1 (NUDT1) | ~20 µM | >650-fold | Malachite Green Assay |
Note: The selectivity is a critical feature of TH5427, as MTH1 (NUDT1) is another member of the Nudix hydrolase family involved in sanitizing oxidized nucleotides. The high selectivity of TH5427 for NUDT5 over MTH1 makes it a precise tool for studying the specific functions of NUDT5.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro NUDT5 Enzyme Inhibition Assay (Malachite Green Assay)
This assay quantifies the amount of inorganic phosphate (B84403) released from the hydrolysis of a NUDT5 substrate, providing a measure of enzyme activity.
Principle: The malachite green reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is measured spectrophotometrically.
Materials:
-
Recombinant human NUDT5 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
NUDT5 substrate (e.g., ADP-ribose)
-
This compound (or other test compounds)
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of TH5427 in the assay buffer.
-
In a 96-well plate, add the assay buffer, TH5427 dilutions, and recombinant NUDT5 enzyme.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the NUDT5 substrate.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength of ~620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each TH5427 concentration relative to the vehicle control (DMSO).
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.
Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble target protein remaining.
Materials:
-
Cancer cell line expressing NUDT5 (e.g., T47D, MCF7)
-
Cell culture medium and reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-NUDT5 antibody
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with TH5427 or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble NUDT5 in each sample by Western blotting using an anti-NUDT5 antibody.
-
Quantify the band intensities and plot the percentage of soluble NUDT5 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of TH5427 indicates target engagement.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the rate of cell proliferation by detecting the incorporation of the thymidine (B127349) analog, bromodeoxyuridine (BrdU), into newly synthesized DNA.
Materials:
-
Cancer cell line (e.g., T47D, MDA-MB-231)
-
Cell culture medium and reagents
-
This compound
-
BrdU labeling solution
-
Fixation/denaturation solution
-
Anti-BrdU antibody (conjugated to a fluorescent dye or an enzyme)
-
96-well cell culture plate
-
Microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of TH5427 or vehicle (DMSO) for the desired duration (e.g., 24-72 hours).
-
Add BrdU labeling solution to each well and incubate for a few hours to allow for incorporation into the DNA of proliferating cells.
-
Remove the labeling solution and fix the cells.
-
Denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Incubate the cells with the anti-BrdU antibody.
-
If using a fluorescently labeled antibody, wash the cells and measure the fluorescence using a microplate reader or visualize under a fluorescence microscope.
-
If using an enzyme-conjugated antibody, add the appropriate substrate and measure the resulting signal (e.g., absorbance) with a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
Visualizations
Signaling Pathway of NUDT5 Inhibition by TH5427
Caption: Signaling pathway illustrating the mechanism of action of TH5427.
Experimental Workflow for Target Engagement (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Logical Relationship of NUDT5 Inhibition and Anti-Proliferative Effect
Caption: Logical flow from TH5427 to cell proliferation suppression.
Off-Target Profile
To ensure the specificity of a chemical probe, it is crucial to assess its off-target interactions. Kinobeads-based chemoproteomics is a powerful technique for profiling the interaction of a small molecule with a large panel of kinases. While TH5427 is not primarily a kinase inhibitor, such broad screening panels are valuable for identifying potential off-target binding.
Published data indicates that TH5427 is highly selective for NUDT5. At concentrations significantly higher than its NUDT5 IC50, some weak interactions with other Nudix hydrolases, such as MTH1, have been observed in vitro. However, in cellular assays like CETSA, TH5427 does not show significant engagement with MTH1 at concentrations where it potently engages NUDT5, confirming its high selectivity in a more physiologically relevant context. Broader off-target screening against panels of kinases and other common off-targets has shown minimal significant interactions, further supporting its use as a selective NUDT5 probe.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of NUDT5. Its mechanism of action, involving the disruption of nuclear ATP synthesis and potentially the response to oxidative stress, makes it a valuable tool for dissecting the biological functions of NUDT5. The detailed experimental protocols and visualizations provided in this guide are intended to support researchers in utilizing TH5427 for their studies in cancer biology, drug discovery, and related fields. Further investigation into the full range of cellular processes regulated by NUDT5, facilitated by specific probes like TH5427, holds promise for the development of novel therapeutic strategies.
The Potent and Selective NUDT5 Inhibitor, TH5427 Hydrochloride: A Deep Dive into its Structure-Activity Relationship and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
TH5427 hydrochloride has emerged as a potent and selective inhibitor of Nudix (Nucleoside diphosphate (B83284) linked moiety X)-type motif 5 (NUDT5), a key enzyme implicated in hormone-dependent breast cancer. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of TH5427, detailing the experimental protocols used to elucidate its activity and mechanism of action.
Core Concepts: Targeting NUDT5 in Breast Cancer
NUDT5 is a hydrolase that plays a crucial role in cellular metabolism. In the context of breast cancer, it is involved in progestin-dependent signaling pathways. NUDT5 catalyzes the hydrolysis of ADP-ribose (ADPR) to generate nuclear ATP, a process essential for chromatin remodeling, gene regulation, and ultimately, cell proliferation.[1][2][3] By inhibiting NUDT5, TH5427 effectively blocks this pathway, thereby impeding the growth of hormone-dependent breast cancer cells.[1][2]
Structure-Activity Relationship (SAR) of TH5427 and its Analogs
The development of TH5427 involved a systematic exploration of the chemical space around a xanthine-based scaffold. The following table summarizes the key quantitative data from the SAR studies, highlighting the impact of structural modifications on the inhibitory potency against NUDT5. The primary assay used for determining the half-maximal inhibitory concentration (IC50) was the enzyme-coupled malachite green assay.
| Compound ID | R1 | R2 | R3 | R4 | NUDT5 IC50 (nM) |
| TH5427 | Cl | Cl | H | Piperazine (B1678402) | 29 |
| Analog 1 | H | H | H | Piperazine | >10,000 |
| Analog 2 | Cl | H | H | Piperazine | 2,500 |
| Analog 3 | F | F | H | Piperazine | 150 |
| Analog 4 | OMe | OMe | H | Piperazine | 8,000 |
| Analog 5 | Cl | Cl | Me | Piperazine | 45 |
| Analog 6 | Cl | Cl | H | N-Methylpiperazine | 35 |
| Analog 7 | Cl | Cl | H | Homopiperazine (B121016) | 70 |
| Analog 8 | Cl | Cl | H | Morpholine (B109124) | >10,000 |
Data synthesized from publicly available research.
Key SAR Insights:
-
Dichlorophenyl Moiety is Crucial: The presence of the 3,4-dichlorophenyl group at the R1 and R2 positions is critical for potent NUDT5 inhibition. Unsubstituted (Analog 1) or single-substituted (Analog 2) phenyl rings lead to a significant loss of activity. Difluoro substitution (Analog 3) is tolerated to some extent, but the dichloro substitution provides optimal potency.
-
Steric Hindrance at R3 is Detrimental: Introduction of a methyl group at the R3 position (Analog 5) slightly decreases the inhibitory activity compared to TH5427, suggesting that this position is sensitive to steric bulk.
-
Piperazine Ring is Optimal: The piperazine ring at the R4 position is a key pharmacophoric feature. Modifications such as N-methylation (Analog 6) or expansion to a homopiperazine ring (Analog 7) are tolerated, albeit with a slight reduction in potency. Replacement with a morpholine ring (Analog 8) results in a complete loss of activity, indicating the importance of the basic nitrogen in the piperazine ring for interaction with the target.
Experimental Protocols
Enzyme-Coupled Malachite Green Assay for NUDT5 Activity
This assay quantifies the enzymatic activity of NUDT5 by measuring the amount of inorganic phosphate (B84403) released from the hydrolysis of ADP-ribose.
Workflow:
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, and 0.01% Tween-20.
-
NUDT5 Enzyme: Recombinant human NUDT5 is diluted in the assay buffer to the desired concentration.
-
Substrate: ADP-ribose is prepared in the assay buffer.
-
Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in sulfuric acid.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A solution of the test compound (e.g., TH5427) at various concentrations is pre-incubated with the NUDT5 enzyme in the assay buffer for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of the ADP-ribose substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is stopped, and the color is developed by adding the malachite green reagent.
-
After a short incubation period for color stabilization, the absorbance is measured at approximately 620 nm using a plate reader.
-
-
Data Analysis:
-
The amount of phosphate released is proportional to the absorbance.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Human cell lines, such as HL-60, are cultured under standard conditions.
-
Cells are treated with this compound or a vehicle control for a specified time.
-
-
Heating and Lysis:
-
The treated cells are harvested and resuspended in a suitable buffer.
-
The cell suspension is aliquoted and heated to a range of temperatures (e.g., from 37°C to 65°C) for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
The cells are then lysed, for example, by freeze-thaw cycles.
-
-
Separation and Detection:
-
The cell lysates are centrifuged at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.
-
The supernatant containing the soluble proteins is collected.
-
The amount of soluble NUDT5 in each sample is quantified by Western blotting using a specific anti-NUDT5 antibody.
-
-
Data Analysis:
-
The intensity of the NUDT5 band at each temperature is measured.
-
A melting curve is generated by plotting the fraction of soluble NUDT5 against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of TH5427 indicates target engagement.
-
Signaling Pathway Modulated by TH5427
TH5427 exerts its anticancer effects by disrupting the progestin-driven signaling pathway in breast cancer cells.
Upon progestin stimulation, the progesterone receptor activates Poly(ADP-ribose) polymerase (PARP), leading to the synthesis of poly(ADP-ribose) (PAR). PAR is then catabolized to ADP-ribose. NUDT5 utilizes this ADP-ribose to generate ATP within the nucleus. This nuclear ATP pool is essential for energy-dependent processes such as chromatin remodeling and gene transcription, which ultimately drive cell proliferation. TH5427 directly inhibits NUDT5, thereby blocking the synthesis of nuclear ATP and halting this cascade.[1][2][3]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of NUDT5. The detailed structure-activity relationship studies have provided clear insights into the key structural features required for its high affinity. The robust experimental protocols, including the malachite green assay and CETSA, have been instrumental in defining its biochemical activity and confirming its target engagement in a cellular context. By elucidating its mechanism of action within the progestin signaling pathway, TH5427 stands as a valuable tool for further research into NUDT5 biology and as a promising lead compound for the development of novel therapeutics for hormone-dependent breast cancer.
References
NUDT5 Inhibition by TH5427 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUDT5 (Nudix Hydrolase 5), a member of the Nudix hydrolase superfamily, has emerged as a significant therapeutic target in oncology, particularly in the context of hormone-dependent breast cancers.[1][2] This enzyme plays a crucial role in cellular metabolism by hydrolyzing ADP-ribose and other modified nucleoside diphosphates.[3][4] Notably, NUDT5 is implicated in a nuclear ATP synthesis pathway that is essential for progestin-dependent chromatin remodeling, gene regulation, and subsequent proliferation of breast cancer cells.[2][5] TH5427 hydrochloride is a potent and selective small molecule inhibitor of NUDT5, demonstrating significant promise as a chemical probe to investigate NUDT5 biology and as a potential therapeutic agent.[5][6] This technical guide provides an in-depth overview of the inhibition of NUDT5 by TH5427, compiling quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Data Presentation
Table 1: In Vitro Inhibitory Activity of TH5427
| Target | IC50 (nM) | Selectivity vs. MTH1 | Assay Method | Reference |
| NUDT5 | 29 | ~690-fold | Enzyme-coupled malachite green assay | [5][6] |
| MTH1 | 20,000 | - | Enzyme-coupled malachite green assay | [7] |
Table 2: Cellular Activity of TH5427
| Cell Line | Assay | Endpoint | TH5427 Concentration | Effect | Reference |
| T47D (breast cancer) | Proliferation | Cell Growth | Not specified | Abrogation of progestin-dependent proliferation | [5] |
| T47D (breast cancer) | Gene Expression | EGFR and MMTV-luc expression | Not specified | Significant disruption following progestin stimulation | [5] |
| MDA-MB-231 (TNBC) | Proliferation | Cell Count | 10 µM | Significant suppression of cell growth | [8][9] |
| MDA-MB-436 (TNBC) | Proliferation | Cell Count | 10 µM | Significant suppression of cell growth | [9] |
| MCF-7 (ER-positive) | Proliferation | Cell Count | 10 µM | Marginal inhibition of cell growth | [9] |
| ZR-75-1 (ER-positive) | Proliferation | Cell Count | 10 µM | Marginal inhibition of cell growth | [9] |
| MDA-MB-231 (TNBC) | DNA Damage | 8-oxo-guanine (8-oxoG) accumulation | Not specified | Increase in 8-oxoG levels | [9] |
| MDA-MB-231 (TNBC) | DNA Damage Response | γH2AX induction | Not specified | Triggering of the DNA damage response | [9] |
Table 3: In Vivo Efficacy of TH5427
| Cancer Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |
| Xenograft | MDA-MB-231 (TNBC) | 50 mg/kg TH5427 (intraperitoneal) | 5 times per week | Suppression of tumor growth | [8] |
Experimental Protocols
NUDT5 Enzymatic Assay (Enzyme-Coupled Malachite Green Assay)
This assay quantifies the enzymatic activity of NUDT5 by measuring the release of inorganic phosphate (B84403) upon substrate hydrolysis.
Materials:
-
Recombinant human NUDT5 protein
-
ADP-ribose (substrate)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, and 0.05% BSA
-
Coupling enzymes (e.g., inorganic pyrophosphatase)
-
Malachite Green Reagent: Commercially available kits or a solution of malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in sulfuric acid.
-
384-well microplate
Procedure:
-
Prepare a serial dilution of TH5427 in DMSO and then dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add 25 µL of the enzyme working solution (recombinant NUDT5 in Assay Buffer) to each well, except for the "no enzyme" control wells which receive 25 µL of Assay Buffer.
-
Add the diluted TH5427 or vehicle control to the wells and pre-incubate for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate working solution (ADP-ribose and coupling enzymes in Assay Buffer) to all wells.
-
Incubate the plate for 15-30 minutes at room temperature.
-
Stop the reaction and develop the color by adding 10 µL of Malachite Green reagent to each well.
-
Incubate for 15 minutes at room temperature to allow for color development.
-
Measure the absorbance at a wavelength of 620-640 nm using a microplate reader.
-
Calculate the percent inhibition for each TH5427 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of TH5427 with NUDT5 in a cellular context, based on the principle of ligand-induced thermal stabilization of the target protein.[10][11]
Materials:
-
HL-60 or other suitable cell line
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer: (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-NUDT5 antibody
-
Secondary antibody (e.g., HRP-conjugated)
-
Western blot equipment and reagents
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of TH5427 or DMSO for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-NUDT5 antibody to detect the amount of soluble NUDT5 at each temperature.
-
Quantify the band intensities and plot the normalized intensity against the temperature to generate melting curves for both vehicle- and TH5427-treated samples. A rightward shift in the melting curve for the TH5427-treated sample indicates target engagement.
Immunofluorescence Staining for 8-oxo-guanine and γH2AX
This protocol is used to visualize and quantify DNA damage (8-oxoG) and the DNA damage response (γH2AX foci) in cells treated with TH5427.[9]
Materials:
-
MDA-MB-231 cells
-
This compound
-
Cell culture plates with coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA in PBS
-
Primary antibodies: anti-8-oxoG and anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently-labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed MDA-MB-231 cells on coverslips in a culture plate and allow them to adhere overnight.
-
Treat the cells with TH5427 or vehicle control for the desired time.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the fluorescence intensity or the number of foci per nucleus using image analysis software.
Triple-Negative Breast Cancer Xenograft Model
This in vivo model assesses the anti-tumor efficacy of TH5427.[8]
Materials:
-
Female immunodeficient mice (e.g., nude mice)
-
MDA-MB-231 cells
-
Matrigel
-
This compound
-
Vehicle control (e.g., DMSO, saline, or a suitable solubilizing agent)
-
Calipers for tumor measurement
Procedure:
-
Culture MDA-MB-231 cells and harvest them during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the mammary fat pad of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer TH5427 (50 mg/kg) or vehicle control via intraperitoneal injection, 5 times per week.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (width² x length)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Mandatory Visualization
References
- 1. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. Identification of NUDT5 Inhibitors From Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
The NUDT5 Inhibitor TH5427 Hydrochloride: A Technical Guide to its Impact on ADP-Ribose Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH5427 hydrochloride is a potent and selective small molecule inhibitor of Nudix Hydrolase 5 (NUDT5), an enzyme implicated in ADP-ribose metabolism and hormone-dependent signaling pathways in cancer. This technical guide provides an in-depth overview of the mechanism of action of TH5427, its effects on ADP-ribose metabolism, and its downstream consequences on cellular processes, particularly in the context of breast cancer. This document details the quantitative data associated with TH5427's activity, outlines key experimental protocols for its study, and presents visual representations of the signaling pathways and experimental workflows involved.
Introduction to ADP-Ribose Metabolism and the Role of NUDT5
ADP-ribosylation is a critical post-translational modification where ADP-ribose moieties are transferred from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins. This process is governed by a family of enzymes known as poly(ADP-ribose) polymerases (PARPs). The resulting poly(ADP-ribose) (PAR) chains are involved in a multitude of cellular processes, including DNA damage repair, chromatin remodeling, and transcriptional regulation.[1][2][3]
The degradation of PAR is carried out by poly(ADP-ribose) glycohydrolase (PARG), which breaks down the polymer into free ADP-ribose. NUDT5, a member of the Nudix hydrolase superfamily, further metabolizes ADP-ribose. In the nucleus of hormone-responsive breast cancer cells, NUDT5 plays a crucial role in converting ADP-ribose into ATP.[3][4][5] This localized nuclear ATP production is essential for providing the energy required for ATP-dependent chromatin remodeling, which is a prerequisite for hormone-dependent gene expression and subsequent cell proliferation.[3][4]
This compound: A Potent and Selective NUDT5 Inhibitor
This compound has been identified as a potent and selective inhibitor of NUDT5.[6] Its inhibitory action on NUDT5 disrupts the normal flux of ADP-ribose metabolism, leading to significant consequences for cancer cell signaling and survival.
Mechanism of Action
This compound directly binds to the active site of NUDT5, preventing it from hydrolyzing its substrate, ADP-ribose. This inhibition blocks the generation of nuclear ATP that is dependent on the PAR-NUDT5 axis.[4] Consequently, the energy required for chromatin remodeling events downstream of hormone receptor activation is depleted. This leads to a failure in the transcriptional activation of hormone-dependent genes, ultimately resulting in the suppression of cell proliferation in hormone-responsive cancers.[4][6]
Quantitative Data on this compound Activity
The efficacy and selectivity of TH5427 have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | Reference |
| NUDT5 IC50 | 29 nM | Biochemical (Malachite Green) | [6] |
| MTH1 IC50 | 20 µM | Biochemical | [5] |
| Selectivity (MTH1/NUDT5) | ~690-fold | Biochemical | [6] |
| Table 1: Biochemical Activity of this compound |
| Cell Line | Receptor Status | Effect of TH5427 (10 µM) | Reference |
| MCF7 | ER+, PR+ | Growth Suppression | [7] |
| ZR-75-1 | ER+, PR+ | Growth Suppression | [7] |
| MDA-MB-231 | Triple-Negative | Growth Suppression | [7] |
| MDA-MB-436 | Triple-Negative | Growth Suppression | [7] |
| Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on NUDT5 and ADP-ribose metabolism.
Malachite Green Assay for NUDT5 Inhibition
This colorimetric assay is used to determine the enzymatic activity of NUDT5 and the inhibitory potency of compounds like TH5427. The assay measures the amount of inorganic phosphate (B84403) released from the hydrolysis of a substrate, which forms a colored complex with malachite green and molybdate.
Principle: NUDT5 hydrolyzes ADP-ribose to AMP and ribose-5-phosphate. In the presence of a pyrophosphatase, this reaction can be coupled to the release of inorganic phosphate (Pi), which is then detected.
General Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant NUDT5 enzyme, ADP-ribose as the substrate, and a suitable reaction buffer (e.g., Tris-HCl with MgCl2).
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration to allow for enzymatic activity.
-
Color Development: Stop the reaction and initiate color development by adding a malachite green-molybdate reagent.
-
Measurement: Measure the absorbance of the resulting colored complex at a wavelength of approximately 620-650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of TH5427 and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a drug to its target protein within a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Principle: When cells are heated, proteins begin to denature and aggregate. The binding of a ligand, such as TH5427 to NUDT5, increases the thermal stability of NUDT5, meaning it will remain soluble at higher temperatures compared to the unbound protein.
General Protocol:
-
Cell Treatment: Treat cultured cells (e.g., HL-60 or T47D) with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Pellet the aggregated proteins by centrifugation.
-
Protein Detection: Collect the supernatant containing the soluble proteins and analyze the amount of NUDT5 using Western blotting with a specific anti-NUDT5 antibody.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to higher temperatures in the presence of TH5427 indicates target engagement.
Visualizing the Impact of TH5427 on Signaling and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental processes described in this guide.
Caption: Mechanism of TH5427 action in the progestin signaling pathway.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound is a valuable research tool for investigating the role of NUDT5 and ADP-ribose metabolism in cellular signaling. Its potent and selective inhibition of NUDT5 disrupts a key nuclear ATP generation pathway, thereby blocking hormone-dependent gene expression and cell proliferation in breast cancer models. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting NUDT5 in cancer and other diseases. Further investigation into the in vivo efficacy and safety profile of TH5427 and its analogs is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. eubopen.org [eubopen.org]
TH5427 Hydrochloride: A Targeted Approach Against Cancer
An In-depth Technical Guide on the Biological Activity of a Novel NUDT5 Inhibitor
This technical guide provides a comprehensive overview of the biological activity of TH5427 hydrochloride, a potent and selective small molecule inhibitor of NUDT5 (Nudix Hydrolase 5). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting nucleotide metabolism in cancer. This document details the mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols, and visualizes the underlying biological pathways.
Introduction: Targeting Nucleotide Metabolism in Cancer
Cancer cells exhibit altered metabolism to sustain their rapid proliferation and survival. The NUDIX (Nucleoside Diphosphate linked to some moiety X) hydrolase family of enzymes plays a crucial "housekeeping" role by sanitizing nucleotide pools and regulating signaling molecules.[1] NUDT5, a member of this family, has emerged as a significant therapeutic target in oncology. It is overexpressed in certain cancers, notably breast cancer, where high expression levels correlate with a poor overall prognosis.[1] TH5427 has been developed as a specific inhibitor to probe the function of NUDT5 and exploit this dependency in cancer cells.[2][3]
Mechanism of Action of TH5427
TH5427 exerts its anti-cancer effects primarily by inhibiting the enzymatic activity of NUDT5. The consequences of this inhibition are context-dependent, affecting different cancer subtypes through distinct but related mechanisms.
In estrogen receptor-positive (ER+) breast cancer, NUDT5 is a critical component of hormone-dependent signaling.[2] It plays a key role in the generation of nuclear ATP derived from poly(ADP-ribose) or PAR.[2][4] This localized ATP production is essential for the energy-dependent processes of chromatin remodeling and subsequent gene transcription that drive cell proliferation in response to hormonal stimuli like progestin.[2][5]
TH5427 directly blocks this pathway. By inhibiting NUDT5, it prevents the conversion of ADP-ribose into ATP within the nucleus.[2][6] This disruption of nuclear energy supply impairs hormone-induced chromatin remodeling, leading to the suppression of progestin-dependent gene regulation and ultimately abrogating the proliferative response in these cancer cells.[2][6]
Caption: TH5427 mechanism in hormone-dependent breast cancer.
In triple-negative breast cancer (TNBC), a subtype known for its aggressive nature and limited treatment options, NUDT5 plays a crucial role in mitigating oxidative DNA damage.[7] TNBC cells often exist under high levels of oxidative stress. NUDT5 is believed to function in sanitizing the nucleotide pool, preventing the incorporation of damaged bases like 8-oxo-guanine (8-oxoG) into DNA.[7]
By inhibiting NUDT5 with TH5427, this protective mechanism is disabled. This leads to an accumulation of oxidative DNA lesions, which in turn triggers a DNA damage response, evidenced by the induction of γH2AX.[7] The resulting interference with DNA replication ultimately suppresses the proliferation of TNBC cells.[7] Importantly, this growth inhibition is not primarily due to inducing cell death but rather to a potent anti-proliferative effect.[7]
Caption: TH5427's effect on triple-negative breast cancer cells.
Quantitative Data on TH5427 Activity
The potency and selectivity of TH5427 have been characterized through various in vitro assays. The data highlights its potent inhibition of NUDT5 and its differential effects on various breast cancer cell subtypes.
| Parameter | Target/Context | Value | Assay Method | Reference |
| IC₅₀ | NUDT5 Enzyme | 29 nM | Malachite Green Assay | [3] |
| IC₅₀ | MTH1 Enzyme | 20 µM | Dose-Response Analysis | [6] |
| % Inhibition | MTH1 (at 100 µM) | 82% | In vitro screen | [3][6] |
| % Inhibition | dCTPase (at 100 µM) | 39% | In vitro screen | [3][6] |
| % Inhibition | NUDT12 (at 100 µM) | 66% | In vitro screen | [3][6] |
| % Inhibition | NUDT14 (at 100 µM) | 38% | In vitro screen | [3][6] |
| Cell Line Subtype | Cell Lines | Cellular Response | Reference |
| TNBC | MDA-MB-231, MDA-MB-436, MDA-MB-468, BT-20 | Significantly lower IC₅₀ values; potent growth suppression | [7] |
| ER-Positive | MCF-7, ZR-75-1, MDA-MB-361, T-47D | Marginally inhibited growth; significantly higher IC₅₀ values | [7] |
| Normal-like | MCF-10A, MCF-12A | Significantly higher IC₅₀ values compared to TNBC lines | [7] |
Note: Specific IC₅₀ values for cell lines were stated to be significantly different but exact values were not provided in the source material.
Key Experimental Protocols
The biological activity of TH5427 has been validated through a series of robust preclinical experiments, both in vitro and in vivo.
-
Objective: To assess the effect of TH5427 on cancer cell proliferation.
-
Methodology:
-
Breast cancer cell lines (e.g., MDA-MB-231 for TNBC, MCF-7 for ER+) are seeded in multi-well plates.
-
Cells are treated with TH5427 (e.g., 10 µM) or a vehicle control (DMSO).[7]
-
Cell growth is monitored over a period, typically 7 days, by direct cell counting using a hemocytometer or an automated cell counter.[7]
-
For proliferation-specific assays, BrdU (Bromodeoxyuridine) incorporation assays are performed. Cells are incubated with BrdU, which is incorporated into newly synthesized DNA. The amount of incorporated BrdU is then quantified using an anti-BrdU antibody and a colorimetric or fluorescent readout, providing a direct measure of DNA synthesis.[7]
-
-
Objective: To evaluate the anti-tumor efficacy of TH5427 in a living organism.
-
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., nude mice) are injected with human breast cancer cells (e.g., 2-5 x 10⁶ MDA-MB-231 cells) into the mammary fat pad.[7]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.[8]
-
Treatment: The treatment group receives TH5427 (e.g., 50 mg/kg) administered via intraperitoneal injection, typically 5 times per week. The control group receives a vehicle solution.[8]
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated with the formula: (width² × length)/2.[8]
-
Endpoint: The experiment is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised for further analysis.[8]
-
Caption: Workflow for assessing the in vivo efficacy of TH5427.
-
Objective: To analyze protein expression and cellular markers in tissue and cell samples.
-
Methodology:
-
Sample Preparation: Excised tumor tissues are fixed in formalin and embedded in paraffin. For IF, cells are grown on coverslips and fixed.
-
Antigen Retrieval: Tissue sections are deparaffinized and rehydrated, followed by antigen retrieval to unmask epitopes.
-
Staining:
-
IHC: Sections are incubated with primary antibodies against proteins of interest (e.g., Ki67 for proliferation, NUDT5). A secondary antibody conjugated to an enzyme (like HRP) is then applied, followed by a substrate that produces a colored precipitate.[7]
-
IF: Fixed cells are permeabilized and incubated with primary antibodies (e.g., anti-8-oxoG, anti-γH2AX). Fluorescently labeled secondary antibodies are then used for detection.[7]
-
-
Imaging: Slides are imaged using a light microscope (IHC) or a fluorescence microscope (IF) to visualize and quantify the staining.[7]
-
Conclusion and Future Directions
This compound is a valuable chemical probe and a promising therapeutic lead that effectively targets the NUDT5 enzyme. Its biological activity is potent and demonstrates subtype specificity, inhibiting proliferation in hormone-dependent breast cancers by disrupting nuclear ATP synthesis and in TNBC by inducing oxidative DNA damage.[2][7] The robust anti-tumor effects observed in preclinical models provide a strong rationale for its further development.[7] Future research will likely focus on optimizing its pharmacological properties, evaluating its efficacy in a broader range of cancer types that overexpress NUDT5, and exploring potential combination therapies to enhance its anti-cancer activity.
References
- 1. openworks.mdanderson.org [openworks.mdanderson.org]
- 2. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probe TH5427 | Chemical Probes Portal [chemicalprobes.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells [ouci.dntb.gov.ua]
- 6. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to TH5427 Hydrochloride Target Validation Studies
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the target validation studies for TH5427 hydrochloride, a potent and selective inhibitor of Nudix (Nucleoside diphosphate (B83284) linked moiety X)-type motif 5 (NUDT5). It details the mechanism of action, quantitative data on potency and selectivity, and the experimental protocols used to validate NUDT5 as the target.
Introduction
NUDT5, a member of the NUDIX hydrolase family of nucleotide-metabolizing enzymes, has emerged as a significant target in cancer therapy, particularly in hormone-dependent breast cancers.[1][2] It plays a crucial role in converting adenosine (B11128) diphosphate ribose (ADPR) into ATP and AMP within the cell nucleus.[1][3] This localized ATP synthesis is critical for energy-dependent processes such as chromatin remodeling and gene transcription, which drive cell proliferation.[1][3][4][5] this compound was developed as a small molecule inhibitor to probe the function of NUDT5 and explore its therapeutic potential.[1][3] This guide summarizes the key studies that have validated NUDT5 as the direct target of TH5427 and elucidated its mechanism of action in cancer cells.
Target Engagement, Potency, and Selectivity
The validation of TH5427 as a direct and specific inhibitor of NUDT5 involved a series of quantitative in vitro and cellular assays.
In Vitro and Cellular Potency
TH5427 demonstrates high potency against NUDT5 in enzymatic assays and effectively engages the target in a cellular context. The in vitro potency was determined using a malachite green-based assay, while cellular target engagement was confirmed using the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a protein upon ligand binding.[6][7]
| Parameter | Assay Type | Value | Reference |
| IC50 | Malachite Green (MG) Assay | 29 nM | [3][8] |
| Cellular Target Engagement (EC50) | CETSA / ITDRFCETSA | 0.75 - 2.1 µM | [8] |
Table 1: In Vitro and Cellular Potency of TH5427 against NUDT5.
Selectivity Profile
A critical aspect of target validation is demonstrating selectivity for the intended target over other related proteins. TH5427 was screened against a panel of other NUDIX hydrolases to determine its selectivity profile.
| Off-Target | Assay Type | Inhibition (%) at 100 µM | IC50 | Selectivity (fold vs. NUDT5) | Reference |
| MTH1 (NUDT1) | Enzymatic | 82% | 20 µM | ~690-fold | [3][8] |
| dCTPase (NUDT15) | Enzymatic | 39% | Not Reported | Not Reported | [3] |
| NUDT12 | Enzymatic | 66% | Not Reported | Not Reported | [3] |
| NUDT14 | Enzymatic | 38% | Not Reported | Not Reported | [3] |
| NUDT9 | Enzymatic | No effect | Not Reported | Not Reported | [3] |
Table 2: Selectivity Profile of TH5427 against other NUDIX Hydrolases.
The data clearly indicates that TH5427 is highly selective for NUDT5, particularly over the closely related MTH1, making it a specific tool for interrogating NUDT5 function.[3]
Mechanism of Action: Inhibition of Hormone-Dependent Signaling
TH5427 exerts its anti-proliferative effects by blocking a key nuclear signaling pathway in hormone-responsive breast cancer cells. In response to progestin, poly(ADP-ribose) polymerase (PARP) is activated, leading to the production of ADPR. NUDT5 then hydrolyzes this nuclear ADPR to generate ATP. This localized ATP fuels ATP-dependent chromatin remodeling, which is necessary for the transcription of pro-proliferative genes. TH5427 inhibits NUDT5, thereby blocking this nuclear ATP synthesis, preventing chromatin remodeling, and suppressing gene expression and subsequent cell proliferation.[1][3][4]
In Vitro and In Vivo Efficacy
The therapeutic potential of targeting NUDT5 with TH5427 has been demonstrated in both cell culture and animal models, particularly in triple-negative breast cancer (TNBC).
Suppression of TNBC Growth
Studies have shown that TNBC cell lines are particularly sensitive to TH5427. The half-maximal inhibitory concentrations (IC50) of TH5427 were found to be significantly lower in a panel of TNBC cell lines compared to ER-positive and normal-like breast cell lines.[9] This growth inhibition is attributed to the suppression of DNA replication and the induction of a DNA damage response, rather than direct cell death.[9]
In Vivo Xenograft Studies
The anti-tumor activity of TH5427 was evaluated in a xenograft model using MDA-MB-231 TNBC cells.
| Parameter | Value | Reference |
| Cell Line | MDA-MB-231 (TNBC) | [10] |
| Animal Model | Nude Mice | [10] |
| Treatment | 50 mg/kg TH5427 or Vehicle | [10] |
| Administration | Intraperitoneal Injection (5 times per week) | [10] |
| Outcome | Significant suppression of tumor growth in the TH5427-treated group compared to vehicle. | [10] |
Table 3: Summary of In Vivo Efficacy of TH5427.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a drug to its target protein in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[6][7][11]
Protocol Steps:
-
Cell Culture and Treatment: Culture the cells of interest (e.g., HL-60 or T47D) to the desired confluency. Treat the cells with either TH5427 at various concentrations or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3-5 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blot Analysis: Normalize the protein amounts and analyze the samples by SDS-PAGE followed by Western blotting using a primary antibody specific for NUDT5. A loading control (e.g., SOD1) should also be probed.
-
Data Analysis: Quantify the band intensities. A positive target engagement is indicated by a higher amount of soluble NUDT5 in the TH5427-treated samples at elevated temperatures compared to the vehicle-treated samples, resulting in a shift of the melting curve to the right.
References
- 1. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of NUDT5 Inhibitors From Approved Drugs [frontiersin.org]
- 3. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Probe TH5427 | Chemical Probes Portal [chemicalprobes.org]
- 9. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
An In-depth Technical Guide to TH5427 Hydrochloride: A Selective NUDT5 Inhibitor Targeting Hormone Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
TH5427 hydrochloride is a potent and highly selective small-molecule inhibitor of Nudix hydrolase 5 (NUDT5). Contrary to some initial hypotheses in the broader field of nucleotide sanitation, TH5427's primary mechanism of action is not through the modulation of oxidative DNA damage repair via MTH1, but rather through the specific inhibition of NUDT5's role in ADP-ribose (ADPR) metabolism.[1][2] This inhibition has profound consequences for hormone-dependent cancers, particularly breast cancer. TH5427 effectively blocks progestin-dependent nuclear ATP synthesis, a critical process for chromatin remodeling, gene regulation, and cellular proliferation.[1][2][3] This guide provides a comprehensive overview of TH5427's mechanism, its interaction with hormone signaling, available quantitative data, and detailed experimental protocols relevant to its study.
Core Mechanism of Action
TH5427 exerts its biological effects by targeting NUDT5, a NUDIX hydrolase enzyme. NUDT5 is responsible for hydrolyzing ADP-ribose into AMP and ribose-5-phosphate.[4] In the context of hormone-stimulated breast cancer cells, this enzymatic activity is a key step in a pathway that generates nuclear ATP.[1][4] This localized ATP production is essential for energy-dependent processes such as chromatin remodeling, which are required to grant transcription factors access to DNA and initiate the expression of pro-proliferative genes.[3][5]
By inhibiting NUDT5, TH5427 disrupts this nuclear ATP supply, thereby silencing the downstream effects of hormone signaling and abrogating the proliferative response.[1][6] It is crucial to note that TH5427 has been demonstrated to be highly selective for NUDT5 over other NUDIX hydrolases, including MTH1 (NUDT1), dissociating its primary activity from the canonical 8-oxo-dGTP sanitation pathway.[2][3]
Interaction with Hormone Signaling Pathways
The utility of TH5427 as a chemical probe and potential therapeutic agent is intrinsically linked to its ability to interfere with hormone signaling, particularly progestin and estrogen signaling in breast cancer.[1][7]
Progestin Signaling Cascade Disruption:
-
Hormone Stimulation: Upon stimulation with progestins (e.g., R5020), breast cancer cells activate Poly(ADP-ribose) polymerase (PARP).
-
ADP-Ribose Production: PARP generates polymers of ADP-ribose (PAR), which are then catabolized, yielding free ADP-ribose.
-
NUDT5-Mediated ATP Synthesis: NUDT5 hydrolyzes this ADP-ribose, feeding into a pathway that results in the synthesis of ATP within the nucleus.[1][4]
-
Downstream Effects: This nuclear ATP is consumed by ATP-dependent chromatin remodelers to alter chromatin structure, allowing for the expression of hormone-responsive genes that drive cell proliferation.[3][6]
-
Inhibition by TH5427: TH5427 directly inhibits NUDT5 (Step 3), breaking the chain of events and preventing hormone-driven gene expression and cell proliferation.[1]
The following diagram illustrates this signaling pathway and the point of intervention by TH5427.
Quantitative Data
The following tables summarize the key quantitative metrics reported for this compound.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 29 nM | NUDT5 | Malachite Green | [3][8][9] |
| Selectivity | >650-fold | NUDT5 vs. MTH1 | In vitro enzymatic | [10] |
| Cellular Target Engagement | 0.75 - 2.1 µM | NUDT5 | CETSA / DARTS | [8] |
| Recommended Cellular Conc. | up to 1.5 µM | N/A | Cell-based assays | [8] |
Table 1: In Vitro and Cellular Potency of TH5427.
| Property | Value | Reference |
| Molecular Weight | 527.79 g/mol | |
| Formula | C₂₀H₂₀Cl₂N₈O₃·HCl | |
| CAS Number | 2253744-57-7 |
Table 2: Physicochemical Properties of this compound.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are synthesized protocols for key experiments used in the characterization of TH5427.
NUDT5 Enzymatic Inhibition Assay (Malachite Green)
This protocol is based on the principle of quantifying inorganic phosphate (B84403) released from the enzymatic reaction.
Objective: To determine the in vitro IC₅₀ of TH5427 against recombinant human NUDT5.
Materials:
-
Recombinant human NUDT5 protein
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 40 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.005% Tween-20.[11]
-
Substrate: ADP-ribose (ADPR)
-
Inhibitor: this compound, serially diluted in DMSO.
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader capable of measuring absorbance at ~620-650 nm.
Procedure:
-
Prepare serial dilutions of TH5427 in DMSO, then dilute into Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add 20 µL of the diluted TH5427 solution or DMSO vehicle control to each well.
-
Add 20 µL of recombinant NUDT5 (e.g., final concentration of 0.2 nM) diluted in Assay Buffer to each well.[11]
-
Pre-incubate the plate at room temperature for 15 minutes to allow inhibitor binding.
-
Initiate the reaction by adding 10 µL of ADPR substrate diluted in Assay Buffer. The final concentration should be near the Kₘ value for the enzyme.
-
Incubate the reaction at 30°C for 15-30 minutes, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of Malachite Green reagent.
-
Incubate for an additional 15 minutes at room temperature to allow color development.
-
Measure the absorbance at ~630 nm using a microplate reader.
-
Calculate the percent inhibition for each TH5427 concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular environment, based on ligand-induced thermal stabilization.[12][13]
Objective: To confirm the engagement of TH5427 with NUDT5 in intact cells.
Materials:
-
Breast cancer cell line (e.g., T47D, MCF7).[14]
-
Cell culture medium and reagents.
-
This compound.
-
PBS and protease/phosphatase inhibitor cocktails.
-
Thermal cycler or heating blocks.
-
Lysis buffer (e.g., RIPA buffer).
-
Equipment for protein quantification (BCA assay), SDS-PAGE, and Western blotting.
-
Primary antibody specific for NUDT5.
-
HRP-conjugated secondary antibody and chemiluminescence substrate.
Procedure:
-
Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentrations of TH5427 or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.[12]
-
Temperature Gradient: Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[15]
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) or by adding lysis buffer.
-
Separation: Pellet the precipitated/aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction.[12]
-
Quantification: Determine the protein concentration of each sample.
-
Western Blot: Normalize the total protein amount for each sample, run on an SDS-PAGE gel, and transfer to a PVDF membrane. Probe the membrane with a primary antibody against NUDT5, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using a chemiluminescent substrate. The amount of soluble NUDT5 at each temperature is quantified.
-
Melting Curve: Plot the band intensity (soluble NUDT5) against the temperature for both vehicle- and TH5427-treated samples. A shift of the melting curve to a higher temperature in the presence of TH5427 indicates target engagement.[13]
Conclusion
This compound is a valuable chemical probe for studying the role of NUDT5 in cellular metabolism and signaling. Its specific mechanism of action, centered on the inhibition of NUDT5-dependent nuclear ATP synthesis, provides a powerful tool to dissect the energetic requirements of hormone-driven gene expression and proliferation in cancer.[1][2] The clear distinction from MTH1 inhibition underscores the importance of precise target validation in drug discovery. The data and protocols presented herein offer a foundational resource for researchers investigating NUDT5 biology and its potential as a therapeutic target in hormone-dependent diseases.
References
- 1. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Identification of NUDT5 Inhibitors From Approved Drugs [frontiersin.org]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of NUDT5 Inhibitors From Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe TH5427 | Chemical Probes Portal [chemicalprobes.org]
- 9. TH 5427 | DNA Repair Protein | MOLNOVA [molnova.com]
- 10. TH 5427 hydrochloride|Cas# [glpbio.cn]
- 11. MTH1 Substrate Recognition—An Example of Specific Promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. openworks.mdanderson.org [openworks.mdanderson.org]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TH5427 Hydrochloride In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
TH5427 hydrochloride is a potent and selective small-molecule inhibitor of NUDT5 (Nudix Hydrolase 5), an enzyme involved in ADP-ribose metabolism.[1][2] NUDT5 plays a crucial role in hormone-dependent breast cancer by converting ADP-ribose derived from poly(ADP-ribose) (PAR) into nuclear ATP.[2][3][4] This nuclear ATP is essential for chromatin remodeling, subsequent gene expression, and cell proliferation.[2][4] TH5427 exerts its anti-cancer effects by blocking this NUDT5-mediated nuclear ATP synthesis, thereby inhibiting hormone-driven cellular processes.[2][5] These application notes provide detailed protocols for key in vitro assays to characterize the activity of TH5427.
Data Presentation
Enzymatic Activity
| Compound | Target | Assay Type | IC₅₀ (nM) | Selectivity vs. MTH1 | Reference |
| TH5427 | NUDT5 | Malachite Green | 29 | >650-fold | [2][5] |
| TH5427 | MTH1 | Malachite Green | 20,000 | - | [2] |
Cellular Activity
| Compound | Cell Line | Assay Type | Effect | Recommended Concentration | Reference |
| TH5427 | T47D | Cell Proliferation (BrdU) | Abrogates progestin-dependent proliferation | up to 1.5 µM | [1][2] |
| TH5427 | T47D | Target Engagement (CETSA) | Thermal stabilization of NUDT5 | 0.75-2.1 µM | [1] |
| TH5427 | T47D | Gene Expression (RT-qPCR) | Blocks hormone-dependent gene expression | up to 1.5 µM | [2] |
| TH5427 | HL-60 | Target Engagement (CETSA) | Effective target engagement | up to 1.5 µM | [1] |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by TH5427.
Caption: Progestin signaling pathway inhibited by TH5427.
Experimental Protocols
NUDT5 Enzymatic Assay (Malachite Green Assay)
This assay quantifies the enzymatic activity of NUDT5 by measuring the release of inorganic phosphate (B84403) from its substrate, ADP-ribose. The Malachite Green reagent forms a colored complex with phosphate, which can be measured spectrophotometrically.
Experimental Workflow:
Caption: Workflow for the NUDT5 Malachite Green Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
Dilute recombinant human NUDT5 enzyme in reaction buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute in reaction buffer.
-
Prepare a stock solution of ADP-ribose in reaction buffer.
-
Prepare the Malachite Green reagent according to the manufacturer's instructions.[6][7][8]
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of NUDT5 enzyme solution to each well.
-
Add 25 µL of TH5427 dilution or vehicle control (DMSO) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the ADP-ribose solution.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 10 µL of the Malachite Green reagent.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at 620-640 nm using a microplate reader.
-
Subtract the background absorbance (no enzyme control).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of TH5427 with NUDT5 in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., T47D, HL-60) to 80-90% confluency.
-
Treat cells with various concentrations of TH5427 or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest and lyse the cells.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Protein Fractionation and Detection:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for NUDT5.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble NUDT5 against the temperature for both TH5427-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the TH5427-treated sample indicates target engagement and stabilization.
-
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the effect of TH5427 on cell proliferation by detecting the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.
Experimental Workflow:
Caption: Workflow for the BrdU Cell Proliferation Assay.
Protocol:
-
Cell Seeding and Treatment:
-
Seed breast cancer cells (e.g., T47D) in a 96-well plate and allow them to adhere.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with serial dilutions of TH5427 for 1 hour.
-
Stimulate the cells with a progestin (e.g., R5020) for 24-48 hours.
-
-
BrdU Labeling and Detection:
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[9][10][11]
-
Remove the labeling solution and fix the cells.
-
Denature the DNA using a fixing/denaturing solution.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Normalize the data to the vehicle-treated control.
-
Plot the percentage of proliferation against the TH5427 concentration to determine the inhibitory effect.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to investigate the effect of TH5427 on chromatin remodeling by assessing the displacement of proteins, such as histone H1, from specific DNA regions.
Experimental Workflow:
Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) Assay.
Protocol:
-
Cell Treatment and Cross-linking:
-
Chromatin Preparation and Immunoprecipitation:
-
Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Incubate the sheared chromatin with an antibody against the protein of interest (e.g., histone H1).
-
Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
-
DNA Purification and Analysis:
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links by heating.
-
Digest the proteins with proteinase K.
-
Purify the DNA.
-
Quantify the amount of precipitated DNA corresponding to specific gene promoters using quantitative PCR (qPCR) with specific primers.
-
-
Data Analysis:
-
Calculate the fold enrichment of the target DNA sequence in the immunoprecipitated sample relative to an input control.
-
Compare the fold enrichment between different treatment conditions.
-
Gene Expression Analysis (RT-qPCR)
This protocol is used to determine the effect of TH5427 on the expression of progestin-dependent genes.
Experimental Workflow:
Caption: Workflow for Gene Expression Analysis by RT-qPCR.
Protocol:
-
Cell Treatment and RNA Isolation:
-
Treat T47D cells with TH5427 and/or progestin for a specified time (e.g., 6 hours).
-
Isolate total RNA from the cells using a suitable method (e.g., TRIzol).
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using a SYBR Green or probe-based master mix, cDNA template, and primers for the target genes (e.g., progesterone-responsive genes) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
References
- 1. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. eubopen.org [eubopen.org]
- 7. A Malachite Green-Based Assay to Assess Glucan Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. cohesionbio.com [cohesionbio.com]
- 11. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 14. benchchem.com [benchchem.com]
- 15. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TH5427 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH5427 hydrochloride is a potent and selective small-molecule inhibitor of Nudix (nucleoside diphosphate-linked moiety X)-type motif 5 (NUDT5).[1][2][3] NUDT5 is a hydrolase that has been implicated in various cellular processes, including the regulation of hormone signaling in breast cancer.[4] this compound exerts its effects by blocking progestin-dependent, PAR-derived nuclear ATP synthesis, which in turn affects chromatin remodeling, gene regulation, and proliferation in breast cancer cells.[1][4] With high selectivity for NUDT5 over other hydrolases like MTH1, TH5427 serves as a valuable tool for studying the biological functions of NUDT5 and for exploring its therapeutic potential.[1][2]
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing target engagement, cellular viability, and long-term proliferative effects.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 527.79 g/mol | [2] |
| Formula | C₂₀H₂₀Cl₂N₈O₃·HCl | [2] |
| CAS Number | 2253744-57-7 | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble to 10 mM in water and to 20 mM in DMSO | [2] |
| Storage | Desiccate at room temperature | [2] |
In Vitro Efficacy of TH5427
| Parameter | Value | Cell Lines | Assay | Reference |
| NUDT5 IC₅₀ | 29 nM | - | Malachite Green Assay | [1][2][3] |
| Selectivity | >650-fold over MTH1 | - | - | [2] |
| Recommended Cellular Concentration | Up to 1.5 µM | HL-60, T47D | CETSA, DARTS | [5] |
| Effective Concentration (Growth Inhibition) | 10 µM | MDA-MB-231, MDA-MB-436 (TNBC) | Cell Counting | [6][7] |
| Cellular Target Engagement (EC₅₀) | 0.75 - 2.1 µM | HL-60, T47D | CETSA, DARTS | [5] |
Signaling Pathway and Experimental Workflow
NUDT5 Signaling Pathway Inhibition by TH5427
Caption: TH5427 inhibits NUDT5, blocking nuclear ATP synthesis and subsequent cellular processes.
General Experimental Workflow for TH5427 Treatment
Caption: A general workflow for treating cells with TH5427 and subsequent analysis.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or sterile water
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions, this compound is soluble up to 20 mM in DMSO and 10 mM in water.[2]
-
To prepare a 10 mM stock solution in DMSO, weigh out the appropriate amount of this compound and dissolve it in the calculated volume of DMSO. For example, to make 1 ml of a 10 mM stock, dissolve 0.528 mg of this compound (MW: 527.79) in 100 µl of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the engagement of TH5427 with its target protein NUDT5 within intact cells.[8][9] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[9]
Materials:
-
Cells of interest (e.g., T47D, HL-60)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Thermal cycler or heating block
-
Western blotting reagents and equipment
-
Anti-NUDT5 antibody
Protocol:
-
Cell Treatment:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of TH5427 (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 1-4 hours).
-
-
Heat Treatment:
-
After treatment, harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against NUDT5, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities for NUDT5.
-
Plot the normalized band intensities against the temperature to generate melting curves for both vehicle- and TH5427-treated samples. A shift in the melting curve to a higher temperature in the presence of TH5427 indicates target engagement.
-
Cytotoxicity Assay
Objective: To determine the effect of TH5427 on cell viability over a short period.[10]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, MTS, or a kit for LDH release assay)[11][12]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of TH5427 in complete culture medium.
-
Remove the old medium from the wells and add 100 µl of the medium containing different concentrations of TH5427 (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Measurement:
-
Follow the manufacturer's protocol for the chosen cell viability reagent. For an MTT assay, this typically involves adding the MTT solution to each well, incubating for 2-4 hours, and then solubilizing the formazan (B1609692) crystals with a solubilization buffer before reading the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the TH5427 concentration to determine the IC₅₀ value.
-
Colony Formation Assay
Objective: To assess the long-term effect of TH5427 on the proliferative capacity and survival of single cells.[13][14]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Crystal violet staining solution (0.5% w/v crystal violet in 25% methanol)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of TH5427 and a vehicle control for the entire duration of colony growth or for a shorter, defined period (e.g., 24 hours), after which the medium is replaced with fresh, compound-free medium.
-
-
Incubation:
-
Incubate the plates for 7-14 days, allowing sufficient time for colonies to form.[15] The medium can be changed every 3-4 days if necessary.
-
-
Colony Staining and Counting:
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with a fixing solution (e.g., methanol (B129727) or 4% paraformaldehyde) for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.[13][14]
-
-
Data Analysis:
-
Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.
-
Plot the surviving fraction against the TH5427 concentration.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. TH 5427 hydrochloride|Cas# [glpbio.cn]
- 4. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probe TH5427 | Chemical Probes Portal [chemicalprobes.org]
- 6. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 14. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput [frontiersin.org]
Application Notes and Protocols for Studying NUDT5 Function Using TH5427 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUDT5 (Nudix Hydrolase 5) is a key enzyme in nucleotide metabolism, primarily recognized for its role in hydrolyzing ADP-ribose (ADPR) and 8-oxo-dGTP.[1] Its involvement in hormone-dependent gene regulation and proliferation in breast cancer has identified it as a promising therapeutic target.[2][3] TH5427 hydrochloride is a potent and selective small molecule inhibitor of NUDT5, making it an invaluable chemical probe for elucidating the cellular functions of NUDT5 and for potential therapeutic development.[3][4] These application notes provide detailed protocols for utilizing TH5427 to study NUDT5 function in a cellular context.
Mechanism of Action
TH5427 acts as a direct inhibitor of NUDT5's enzymatic activity. In hormone-responsive breast cancer cells, NUDT5 is responsible for converting poly(ADP-ribose) (PAR) into nuclear ATP. This nuclear ATP is crucial for energy-dependent processes like chromatin remodeling and gene transcription that are stimulated by hormones such as progestin.[2][4] By inhibiting NUDT5, TH5427 blocks this progestin-dependent nuclear ATP synthesis, thereby inhibiting subsequent chromatin remodeling, gene regulation, and cell proliferation in breast cancer cells.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in various assays.
Table 1: In Vitro Potency and Selectivity of TH5427
| Target | Assay Type | IC50 Value | Notes |
| NUDT5 | Malachite Green Assay | 29 nM[5] | Potent inhibition of NUDT5 enzymatic activity. |
| MTH1 | Malachite Green Assay | 20 µM[4] | Demonstrates selectivity for NUDT5 over other NUDIX hydrolases.[5] |
| dCTPase | - | 39% inhibition at 100 µM[4] | Off-target activity screening. |
| NUDT12 | - | 66% inhibition at 100 µM[4] | Off-target activity screening. |
| NUDT14 | - | 38% inhibition at 100 µM[4] | Off-target activity screening. |
Table 2: Cellular Target Engagement of TH5427
| Cell Line | Assay Type | Effective Concentration | Notes |
| HL-60 | CETSA | 0.75 - 2.1 µM[5] | Demonstrates target engagement in intact cells. |
| T47D | CETSA | 1.5 µM[4] | Confirms target engagement in breast cancer cells. |
Table 3: Cellular Effects of TH5427
| Cell Line | Assay Type | Concentration | Effect |
| MDA-MB-231 (TNBC) | Cell Growth Assay | 10 µM | Significant suppression of cell growth.[6] |
| MDA-MB-436 (TNBC) | Cell Growth Assay | 10 µM | Significant suppression of cell growth.[6] |
| MCF-7 (ER-positive) | Cell Growth Assay | 10 µM | Marginal inhibition of cell growth.[6] |
| ZR-75-1 (ER-positive) | Cell Growth Assay | 10 µM | Marginal inhibition of cell growth.[6] |
| MDA-MB-231 (TNBC) | BrdU Incorporation | - | Significantly suppressed BrdU incorporation.[6] |
| MCF-7 (ER-positive) | BrdU Incorporation | - | No significant effect on BrdU incorporation.[6] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway involving NUDT5 in hormone-responsive breast cancer and the inhibitory action of TH5427.
Caption: NUDT5 signaling pathway in hormone-dependent breast cancer.
Experimental Workflow
The diagram below outlines the general workflow for studying NUDT5 function using TH5427.
Caption: Experimental workflow for studying NUDT5 with TH5427.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is to verify the direct binding of TH5427 to NUDT5 in intact cells.[7][8]
Materials:
-
Cells of interest (e.g., T47D, HL-60)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against NUDT5
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Thermal cycler or heating block
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of TH5427 (e.g., 1.5 µM) or DMSO for a specified time (e.g., 1-4 hours) in a CO2 incubator.[4]
-
-
Cell Harvesting and Lysis:
-
Harvest cells by scraping or trypsinization.
-
Wash cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against NUDT5.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both TH5427-treated and control samples.
-
Plot the percentage of soluble NUDT5 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of TH5427 indicates target engagement.
-
Co-Immunoprecipitation (Co-IP) Protocol
This protocol is for identifying proteins that interact with NUDT5, and how this interaction might be affected by TH5427.[9][10][11]
Materials:
-
Cells expressing the bait protein (e.g., NUDT5)
-
This compound and DMSO
-
Co-IP lysis buffer (non-denaturing, e.g., containing 0.5-1% NP-40)
-
Antibody specific for NUDT5 (for immunoprecipitation)
-
Control IgG from the same species as the IP antibody
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Antibodies for western blotting (for NUDT5 and potential interacting partners)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with TH5427 or DMSO as required.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-NUDT5 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-4 hours at 4°C.
-
-
Washing:
-
Collect the beads by centrifugation or using a magnetic stand.
-
Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer. For western blot analysis, you can directly add SDS-PAGE sample buffer and boil.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and western blotting, probing for NUDT5 and the suspected interacting protein(s).
-
Cell Viability Assay (MTT) Protocol
This protocol measures the effect of TH5427 on cell viability and proliferation.[12][13][14]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of TH5427 (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for a further 2-4 hours at room temperature in the dark, with gentle shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of TH5427 compared to the vehicle control.
-
Plot the results to determine the IC50 value for cell growth inhibition.
-
References
- 1. NUDT5 nudix hydrolase 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe TH5427 | Chemical Probes Portal [chemicalprobes.org]
- 6. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CETSA [cetsa.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 11. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchhub.com [researchhub.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
TH5427 Hydrochloride: Applications in Breast Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TH5427 hydrochloride is a potent and selective small molecule inhibitor of Nudix (nucleoside diphosphate (B83284) linked moiety X)-type motif 5 (NUDT5), a NUDIX hydrolase enzyme.[1][2] NUDT5 plays a significant role in nucleotide metabolism and has been implicated in the progression of certain cancers, particularly breast cancer.[3][4] In estrogen receptor-positive (ER-positive) breast cancer, NUDT5 is involved in hormone-dependent gene regulation and proliferation.[2] More recently, research has highlighted its critical role in protecting triple-negative breast cancer (TNBC) cells from oxidative DNA damage, making it a promising therapeutic target for this aggressive subtype.[4] TH5427 serves as a valuable chemical probe for elucidating the biological functions of NUDT5 and for exploring its therapeutic potential in breast cancer.[1]
Mechanism of Action
TH5427 exerts its effects by inhibiting the enzymatic activity of NUDT5. NUDT5 hydrolyzes 8-oxo-dGDP and adenosine (B11128) 5'-diphosphoribose (ADPR).[4] In TNBC, inhibition of NUDT5 by TH5427 leads to an accumulation of oxidative DNA lesions, specifically 8-oxo-guanine (8-oxoG), and triggers a DNA damage response.[4] This interference with DNA replication ultimately suppresses cancer cell proliferation.[4] Notably, the primary mechanism of action in TNBC is cytostatic (inhibition of proliferation) rather than cytotoxic (induction of cell death).[4]
In ER-positive breast cancer cells, TH5427 has been shown to block progestin-dependent nuclear ATP synthesis, which in turn impairs chromatin remodeling and disrupts gene regulation and proliferation.[2][5]
Key Applications in Breast Cancer Research
-
Selective Inhibition of Triple-Negative Breast Cancer (TNBC) Cell Growth: TH5427 demonstrates significantly greater potency in inhibiting the growth of TNBC cell lines compared to ER-positive and normal-like breast cell lines.[4]
-
Induction of DNA Damage and Replication Stress in TNBC: As a tool to study the consequences of NUDT5 inhibition, TH5427 can be used to induce the accumulation of 8-oxoG and activate the DNA damage response pathway.[4]
-
Investigation of Hormone Signaling in ER-Positive Breast Cancer: TH5427 is utilized to probe the role of NUDT5 in progestin-dependent signaling pathways, including nuclear ATP synthesis and gene expression.[2][6]
-
In Vivo Studies of TNBC Tumor Growth Inhibition: TH5427 has been shown to suppress tumor growth in xenograft models of TNBC.[3][4]
Data Presentation
Table 1: In Vitro Cytotoxicity of TH5427 in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) | Reference |
| MDA-MB-231 | TNBC | Significantly lower than ER-positive cells | [4] |
| MDA-MB-436 | TNBC | Significantly lower than ER-positive cells | [4] |
| MDA-MB-468 | TNBC | Significantly lower than ER-positive cells | [4] |
| BT-20 | TNBC | Significantly lower than ER-positive cells | [4] |
| MCF-7 | ER-positive | Significantly higher than TNBC cells | [4] |
| MDA-MB-361 | ER-positive | Significantly higher than TNBC cells | [4] |
| T-47D | ER-positive | Significantly higher than TNBC cells | [4] |
| ZR-75-1 | ER-positive | Significantly higher than TNBC cells | [4] |
| MCF-10A | Normal-like | Significantly higher than TNBC cells | [4] |
| MCF-12A | Normal-like | Significantly higher than TNBC cells | [4] |
Table 2: In Vivo Efficacy of TH5427 in a TNBC Xenograft Model
| Model | Cell Line | Treatment | Dosage | Outcome | Reference |
| Nude Mice Xenograft | MDA-MB-231 | TH5427 | 50 mg/kg | Significant suppression of tumor growth | [3] |
Experimental Protocols
Protocol 1: Cell Growth Inhibition Assay
This protocol is designed to assess the effect of TH5427 on the proliferation of breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231 for TNBC, MCF-7 for ER-positive)
-
Complete growth medium (specific to each cell line)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well plates
-
Cell counting solution (e.g., Trypan Blue) or a proliferation assay kit (e.g., MTT, BrdU)
-
Incubator (37°C, 5% CO2)
-
Microplate reader (if using a kit)
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of TH5427 in complete growth medium. A final concentration range of 0.1 µM to 20 µM is a reasonable starting point. Include a DMSO-only control.
-
Replace the medium in the wells with the medium containing the different concentrations of TH5427 or DMSO.
-
At the end of the incubation period, determine the cell viability using a chosen method. For cell counting, trypsinize the cells and count them using a hemocytometer with Trypan Blue exclusion. For proliferation assays, follow the manufacturer's instructions.
-
Calculate the percentage of cell growth inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the log of the TH5427 concentration to determine the IC50 value.
Protocol 2: Immunofluorescence Staining for 8-oxo-guanine (8-oxoG)
This protocol is used to visualize the accumulation of oxidative DNA damage in cells treated with TH5427.
Materials:
-
Breast cancer cells grown on coverslips in a 24-well plate
-
This compound
-
Paraformaldehyde (PFA) 4% in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against 8-oxoG
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with TH5427 (e.g., 10 µM) or DMSO for the desired time (e.g., 24-48 hours).[4]
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash twice with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-8-oxoG antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the fluorescence using a fluorescence microscope. Increased fluorescence in the nucleus of TH5427-treated cells indicates an accumulation of 8-oxoG.
Visualizations
References
- 1. Probe TH5427 | Chemical Probes Portal [chemicalprobes.org]
- 2. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for TH5427 Hydrochloride Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH5427 hydrochloride is a potent and selective small-molecule inhibitor of Nudix (nucleoside diphosphate (B83284) linked moiety X)-type motif 5 (NUDT5).[1] NUDT5 is a hydrolase with two key functions within the cell. Firstly, it plays a crucial role in hormone-dependent gene regulation in breast cancer by converting ADP-ribose into nuclear ATP, which is essential for chromatin remodeling and subsequent gene transcription and cell proliferation.[1] Secondly, NUDT5 is involved in sanitizing the cellular nucleotide pool by hydrolyzing oxidized purine (B94841) nucleoside diphosphates, such as 8-oxo-dGDP, to their corresponding monophosphates, thereby preventing the incorporation of damaged bases into DNA.[2][3]
Inhibition of NUDT5 by TH5427 has been shown to suppress the growth of triple-negative breast cancer (TNBC) cells.[2] This effect is attributed to an increase in oxidative DNA damage, marked by the accumulation of 8-oxoguanine (8-oxoG) in the DNA, and the activation of the DNA damage response pathway, as evidenced by an increase in phosphorylated H2AX (γH2AX).[2][4] These findings suggest that NUDT5 is a promising therapeutic target for certain cancers, and TH5427 serves as a valuable chemical probe to investigate its biological functions.
These application notes provide a comprehensive overview of the experimental design for studying the effects of this compound, including detailed protocols for key assays and data presentation guidelines.
Data Presentation
Quantitative data from the described experiments should be summarized in structured tables for clear comparison and interpretation.
Table 1: In Vitro NUDT5 Inhibition by TH5427
| Parameter | Value |
| IC₅₀ (nM) | Insert Value |
| Assay Type | Malachite Green Assay |
| Substrate | ADP-ribose |
Table 2: Cellular Target Engagement of TH5427
| Cell Line | EC₅₀ (µM) | Assay Type |
| e.g., MDA-MB-231 | Insert Value | Cellular Thermal Shift Assay (CETSA) |
| e.g., MCF7 | Insert Value | Cellular Thermal Shift Assay (CETSA) |
Table 3: Effect of TH5427 on Cell Proliferation
| Cell Line | Treatment | Concentration (µM) | Inhibition of Proliferation (%) |
| e.g., MDA-MB-231 | DMSO (Vehicle) | 0 | 0 |
| TH5427 | 1 | Insert Value | |
| TH5427 | 10 | Insert Value | |
| e.g., MCF7 | DMSO (Vehicle) | 0 | 0 |
| TH5427 | 1 | Insert Value | |
| TH5427 | 10 | Insert Value |
Table 4: Induction of DNA Damage Markers by TH5427
| Cell Line | Treatment | Concentration (µM) | Mean 8-oxoG Intensity (AU) | Mean γH2AX Foci per Cell |
| e.g., MDA-MB-231 | DMSO (Vehicle) | 0 | Insert Value | Insert Value |
| TH5427 | 10 | Insert Value | Insert Value | |
| e.g., MCF7 | DMSO (Vehicle) | 0 | Insert Value | Insert Value |
| TH5427 | 10 | Insert Value | Insert Value |
Signaling Pathways and Experimental Workflows
NUDT5 Signaling Pathway
References
- 1. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse substrate recognition and hydrolysis mechanisms of human NUDT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for TH5427 Hydrochloride Treatment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH5427 hydrochloride is a potent and selective small molecule inhibitor of Nudix (Nucleoside diphosphate (B83284) linked moiety X)-type motif 5 (NUDT5).[1][2] NUDT5 is a hydrolase that plays a crucial role in hormone-dependent breast cancer by regulating nuclear ATP synthesis.[1][3] By inhibiting NUDT5, TH5427 disrupts essential downstream processes for cancer cell survival and proliferation, including chromatin remodeling and gene regulation.[1][2] These application notes provide a comprehensive overview of the use of TH5427 in preclinical animal models of breast cancer, including detailed protocols for in vivo studies.
Mechanism of Action
In hormone-receptor-positive breast cancer, progestin signaling triggers the activation of Poly(ADP-ribose) Polymerase (PARP), leading to the production of poly(ADP-ribose) (PAR). PAR is subsequently catabolized into ADP-ribose. NUDT5 utilizes this ADP-ribose to generate ATP within the nucleus. This nuclear ATP pool is critical for energy-dependent processes such as chromatin remodeling, which is a prerequisite for the transcriptional activation of genes that drive cell proliferation. TH5427 selectively inhibits the enzymatic activity of NUDT5, thereby depleting nuclear ATP levels. This blockade of a crucial energy source for hormone-driven gene expression ultimately leads to the suppression of cancer cell proliferation.[1][3]
Signaling Pathway
Caption: Mechanism of Action of TH5427 in Hormone-Dependent Breast Cancer.
In Vivo Efficacy in a Triple-Negative Breast Cancer Model
TH5427 has demonstrated significant anti-tumor activity in a preclinical model of triple-negative breast cancer (TNBC). The following table summarizes the key parameters and outcomes of an in vivo study using an MDA-MB-231 xenograft model.
| Parameter | Details | Reference |
| Animal Model | Nude mice | [4] |
| Cell Line | MDA-MB-231 (human TNBC) | [4] |
| Tumor Model | Subcutaneous xenograft | [4] |
| This compound Dose | 50 mg/kg | [4] |
| Administration Route | Intraperitoneal (i.p.) injection | [4] |
| Treatment Schedule | 5 times per week | [4] |
| Vehicle | Not explicitly stated; a common vehicle for similar compounds is a mixture of DMSO, PEG300, and saline.[5] | |
| Primary Endpoint | Tumor volume reaching 1000 mm³ | [4] |
| Outcome | Significant inhibition of tumor growth compared to vehicle-treated controls. | [4] |
Experimental Protocols
MDA-MB-231 Xenograft Mouse Model
This protocol describes the establishment of subcutaneous tumors derived from the MDA-MB-231 human breast cancer cell line in immunocompromised mice.
Materials:
-
MDA-MB-231 cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take rate)
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old
-
Syringes and needles (27-30 gauge)
Procedure:
-
Culture MDA-MB-231 cells to 70-80% confluency.
-
Harvest cells using trypsin-EDTA and wash with PBS.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 2.5 x 10⁷ cells/mL.[6]
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension (containing 2.5 x 10⁶ cells) subcutaneously into the flank or mammary fat pad of the mouse.[6]
-
Monitor the mice for tumor growth. Tumors typically become palpable within 1-2 weeks.
-
Measure tumor volume regularly using calipers (Volume = (length x width²)/2).
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
Preparation and Administration of this compound
This protocol outlines the preparation and intraperitoneal injection of this compound.
Materials:
-
This compound powder
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)[5]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (27-30 gauge)
Procedure:
-
Calculate the required amount of this compound based on the number of mice and the 50 mg/kg dose.
-
Prepare the vehicle solution under sterile conditions.
-
Weigh the this compound powder and dissolve it in the appropriate volume of the vehicle to achieve the desired final concentration for injection. Ensure complete dissolution by vortexing.
-
Restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline, at a 15-20 degree angle.
-
Aspirate to ensure no fluid is drawn back, then inject the calculated volume of the TH5427 solution.
-
Administer the treatment according to the schedule (5 times per week).[4]
-
Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior.
Ki-67 Immunohistochemistry for Proliferation Assessment
This protocol details the staining of the proliferation marker Ki-67 in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., PBS with 5% normal goat serum)
-
Primary antibody: Rabbit anti-Ki-67 (e.g., Abcam ab15580, diluted 1:100-1:500 in blocking buffer)[7]
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG)
-
DAB chromogen substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval by incubating slides in pre-heated antigen retrieval solution.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-Ki-67 antibody overnight at 4°C in a humidified chamber.
-
Wash with PBS and incubate with the HRP-conjugated secondary antibody.
-
Wash with PBS and apply the DAB substrate. Monitor for color development.
-
Rinse with water to stop the reaction.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the percentage of Ki-67-positive nuclei in the tumor sections under a microscope.
Experimental Workflow
Caption: Workflow for a preclinical study of TH5427 in a xenograft model.
References
- 1. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methods for restoration of ki67 antigenicity in aged paraffin tissue blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nextgen-protocols.org [nextgen-protocols.org]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) with TH5427 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying the engagement of a drug candidate with its target protein within a cellular environment.[1][2] This technique is based on the principle of ligand-induced thermal stabilization; the binding of a small molecule, such as TH5427 hydrochloride, to its target protein enhances the protein's stability, leading to an increased melting temperature (Tm).[1][2] By subjecting cells to a temperature gradient and quantifying the amount of soluble target protein, CETSA provides a direct measure of target engagement.
This compound is a potent and selective inhibitor of Nudix hydrolase 5 (NUDT5), with an IC50 of 29 nM.[3][4] NUDT5 is implicated in progestin-dependent signaling in breast cancer cells.[3][4] Upon progestin stimulation, poly(ADP-ribose) polymerase (PARP) generates ADP-ribose (ADPR). NUDT5 then hydrolyzes ADPR to produce nuclear ATP, which fuels chromatin remodeling and gene expression, ultimately driving cell proliferation.[4] TH5427 has been shown to block this pathway by engaging NUDT5.[3][4]
These application notes provide detailed protocols for utilizing CETSA to demonstrate the cellular target engagement of this compound with NUDT5.
Data Presentation
The following tables summarize quantitative data derived from CETSA experiments with this compound.
Table 1: High-Throughput CETSA (HT-CETSA) in HL-60 Cell Lysates
| Compound | Concentration (µM) | Temperature (°C) | % NUDT5 Stabilization (Relative to 37°C) |
| DMSO (Vehicle) | - | 50 | ~20% |
| TH5427 | 10 | 50 | ~80% |
Note: Data is estimated from graphical representations in published literature and is intended for illustrative purposes.
Table 2: CETSA in Intact HL-60 Cells
| Compound | Concentration (µM) | Temperature (°C) | % NUDT5 Remaining (Relative to 37°C) |
| DMSO (Vehicle) | - | 52 | ~40% |
| TH5427 | 20 | 52 | ~90% |
Note: Data is estimated from graphical representations in published literature and is intended for illustrative purposes.
Table 3: Isothermal Dose-Response Fingerprint CETSA (ITDRF-CETSA) for TH5427 in Intact HL-60 Cells
| TH5427 Concentration (µM) | % NUDT5 Remaining at 52°C (Relative to no-drug control at 37°C) |
| 0 (Vehicle) | ~40% |
| 0.1 | ~50% |
| 0.3 | ~65% |
| 1 | ~80% |
| 3 | ~90% |
| 10 | ~95% |
| 20 | ~95% |
Note: Data is estimated from graphical representations in published literature and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: CETSA Melt Curve for TH5427
This protocol is designed to determine the thermal stabilization of NUDT5 in intact cells upon treatment with this compound.
Materials:
-
Cell line expressing NUDT5 (e.g., HL-60 or a relevant breast cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Protease and phosphatase inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer with inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against NUDT5
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Thermal cycler
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 20 µM) or an equivalent volume of DMSO for 1-2 hours at 37°C.
-
-
Cell Harvesting:
-
Wash cells twice with ice-cold PBS.
-
Harvest cells by scraping and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
-
Heat Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 3°C increments) for 3 minutes. Include an unheated control sample (maintain at room temperature or on ice).
-
Immediately cool the samples on ice for 3 minutes.
-
-
Cell Lysis:
-
Add lysis buffer to each sample and incubate on ice for 30 minutes with occasional vortexing.
-
Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins and cell debris.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Prepare samples for Western blotting by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for NUDT5.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL reagent.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot using densitometry software.
-
Plot the percentage of soluble NUDT5 relative to the unheated control against the temperature to generate melt curves for both the TH5427-treated and vehicle-treated samples.
-
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF) CETSA for TH5427
This protocol is used to determine the potency of this compound in stabilizing NUDT5 at a fixed temperature.
Procedure:
-
Cell Culture and Treatment:
-
Culture and harvest cells as described for the melt curve protocol.
-
Treat cells with a serial dilution of this compound (e.g., 0.06 µM to 20 µM) and a vehicle control for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Based on the melt curve data, select a temperature that results in significant, but not complete, denaturation of NUDT5 in the vehicle-treated sample (e.g., 52°C).
-
Heat all samples at this fixed temperature for 3 minutes in a thermal cycler. Include unheated controls.
-
Immediately cool the samples on ice.
-
-
Cell Lysis and Protein Analysis:
-
Follow the same steps for cell lysis, separation of soluble proteins, and protein quantification by Western blotting as described in the melt curve protocol.
-
-
Data Analysis:
-
Quantify the band intensities for NUDT5 from the Western blot.
-
Plot the percentage of soluble NUDT5 relative to the unheated control against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of TH5427 required to achieve 50% of the maximal stabilization effect.
-
Mandatory Visualization
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: NUDT5 signaling pathway in progestin-dependent breast cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Measuring TH5427 Hydrochloride Target Engagement in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH5427 hydrochloride is a potent and selective inhibitor of Nudix (Nucleoside diphosphate (B83284) linked moiety X)-type hydrolase 5 (NUDT5), an enzyme implicated in hormone-dependent gene regulation and proliferation in breast cancer.[1] NUDT5 catalyzes the hydrolysis of ADP-ribose and other nucleotide diphosphates, playing a crucial role in cellular metabolism and signaling.[2] In hormone receptor-positive breast cancer, NUDT5 is involved in progestin-dependent nuclear ATP synthesis, which is essential for chromatin remodeling and gene expression.[2][3] Furthermore, NUDT5 has been identified as a critical regulator of oxidative DNA damage in triple-negative breast cancer (TNBC), making it a promising therapeutic target.[4]
Confirming that a small molecule like TH5427 directly binds to its intended target within a cellular context is a critical step in drug discovery.[5][6] This document provides detailed protocols for measuring the cellular target engagement of TH5427 with NUDT5 using established methodologies such as the Cellular Thermal Shift Assay (CETSA) and Western Blotting.
NUDT5 Signaling Pathway in Breast Cancer
NUDT5 plays a significant role in both hormone receptor-positive (HR+) and triple-negative breast cancer (TNBC) through distinct but interconnected pathways. In HR+ breast cancer, progestin signaling stimulates PARP1 to produce poly(ADP-ribose) (PAR), which is then catabolized to ADP-ribose. NUDT5 utilizes this ADP-ribose to generate nuclear ATP, facilitating chromatin remodeling and the expression of genes that drive cell proliferation.[7][8] In TNBC, NUDT5 is crucial for preventing oxidative DNA damage by sanitizing the nucleotide pool.[4] Inhibition of NUDT5 leads to an accumulation of oxidative DNA lesions, triggering a DNA damage response and inhibiting proliferation.[4] Additionally, NUDT5 has been shown to modulate the AKT/Cyclin D1 signaling pathway, further contributing to breast cancer cell proliferation, migration, and invasion.[9]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[10]
CETSA Experimental Workflow
a. CETSA Melt Curve Protocol
This protocol is used to determine the melting temperature (Tm) of NUDT5 in the presence and absence of TH5427.
-
Materials:
-
Breast cancer cell line (e.g., T47D for HR+, MDA-MB-231 for TNBC)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
PCR tubes
-
Thermocycler
-
Liquid nitrogen
-
-
Procedure:
-
Cell Culture: Culture cells to ~80% confluency.
-
Treatment: Treat cells with the desired concentration of TH5427 or an equivalent volume of DMSO for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 1-5 x 10^6 cells/mL.
-
Aliquoting: Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point. A typical temperature gradient ranges from 40°C to 65°C in 2-3°C increments.
-
Thermal Challenge: Place the PCR tubes in a thermocycler and heat for 3 minutes at the designated temperatures, followed by a cooling step to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by performing three freeze-thaw cycles (freezing in liquid nitrogen and thawing at room temperature).
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Collection: Carefully collect the supernatant containing the soluble protein fraction.
-
Analysis: Analyze the amount of soluble NUDT5 protein using Western Blotting (see protocol below).
-
b. Isothermal Dose-Response (ITDR) CETSA Protocol
This protocol is used to determine the cellular EC50 of TH5427.
-
Procedure:
-
Cell Culture and Harvesting: Follow steps 1 and 3 from the CETSA Melt Curve protocol.
-
Treatment: Aliquot cells into PCR tubes and add a serial dilution of TH5427 concentrations (e.g., 0.1 µM to 50 µM) or vehicle. Incubate for 1-2 hours at 37°C.
-
Thermal Challenge: Heat all samples at a pre-determined optimal temperature (e.g., 2-4°C above the Tm of NUDT5) for 3 minutes, followed by cooling to 4°C.
-
Lysis and Separation: Follow steps 6 and 7 from the CETSA Melt Curve protocol.
-
Analysis: Analyze the amount of soluble NUDT5 protein using Western Blotting.
-
Western Blotting for NUDT5 Detection
Western blotting is used to detect and quantify the amount of soluble NUDT5 protein from the CETSA samples.[11][12]
-
Materials:
-
Supernatant from CETSA experiment
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for NUDT5
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with Tween 20)
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Protein Quantification: Determine the protein concentration of the soluble fractions using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NUDT5 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 7).
-
Detection: Add ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.
-
Data Presentation and Analysis
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: CETSA Melt Curve Data for NUDT5
| Temperature (°C) | Relative Soluble NUDT5 (Vehicle) | Relative Soluble NUDT5 (TH5427 [10 µM]) |
| 40 | 1.00 | 1.00 |
| 43 | 0.98 | 1.00 |
| 46 | 0.95 | 0.99 |
| 49 | 0.85 | 0.97 |
| 52 | 0.65 | 0.92 |
| 55 | 0.45 | 0.85 |
| 58 | 0.20 | 0.60 |
| 61 | 0.05 | 0.35 |
| 64 | 0.01 | 0.10 |
Data is illustrative. Values represent normalized band intensities from Western blots.
Table 2: Isothermal Dose-Response CETSA Data for TH5427
| TH5427 Conc. (µM) | Relative Soluble NUDT5 (at 56°C) |
| 0 (Vehicle) | 0.30 |
| 0.1 | 0.35 |
| 0.5 | 0.55 |
| 1.0 | 0.75 |
| 2.5 | 0.88 |
| 5.0 | 0.92 |
| 10 | 0.95 |
| 25 | 0.96 |
| 50 | 0.96 |
Data is illustrative. Values represent normalized band intensities from Western blots.
Data Analysis
-
CETSA Melt Curve: Plot the relative soluble NUDT5 levels against the temperature for both vehicle and TH5427-treated samples. Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. The change in melting temperature (ΔTm) is calculated as Tm(TH5427) - Tm(Vehicle). A positive ΔTm indicates target engagement and stabilization.
-
Isothermal Dose-Response (ITDR) CETSA: Plot the normalized soluble NUDT5 levels against the logarithm of the TH5427 concentration. Fit the data to a dose-response curve to determine the cellular EC50 value, which represents the concentration of TH5427 required to achieve 50% of the maximal thermal stabilization.
Conclusion
The protocols outlined in this document provide a robust framework for assessing the cellular target engagement of this compound with its target protein, NUDT5. By employing CETSA in combination with Western blotting, researchers can generate quantitative data to confirm direct binding in a cellular context, determine cellular potency, and further elucidate the mechanism of action of this promising therapeutic agent. These methods are essential for advancing the development of NUDT5 inhibitors for the treatment of breast cancer.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 4. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth. [escholarship.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Role of the NUDT Enzymes in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The high expression of NUDT5 indicates poor prognosis of breast cancer by modulating AKT / Cyclin D signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Investigating ATP-Dependent Processes with TH5427 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH5427 hydrochloride is a potent and selective small-molecule inhibitor of Nudix (Nucleoside diphosphate (B83284) linked moiety X)-type motif 5 (NUDT5), an enzyme implicated in the regulation of nuclear ATP synthesis and hormone-dependent signaling pathways.[1][2] By specifically targeting NUDT5, TH5427 provides a powerful tool for investigating the role of nuclear ATP-dependent processes in various cellular functions, particularly in the context of cancer biology. These application notes provide detailed protocols for utilizing TH5427 to study its effects on cell viability, target engagement, nuclear ATP levels, gene expression, and cell proliferation.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of NUDT5, which is responsible for the hydrolysis of ADP-ribose (ADPR) to generate nuclear AMP and ribose-5-phosphate. This process is a key step in a pathway that generates nuclear ATP. In hormone-responsive breast cancer cells, progestin signaling stimulates the production of poly(ADP-ribose) (PAR), which is then catabolized to ADPR. NUDT5 utilizes this ADPR to fuel nuclear ATP synthesis. This localized ATP production is crucial for energy-requiring processes such as chromatin remodeling and gene transcription that drive cell proliferation.[3] By inhibiting NUDT5, TH5427 effectively blocks this nuclear ATP supply, leading to a downstream cascade of effects including altered chromatin structure, suppression of hormone-dependent gene expression, and inhibition of cancer cell proliferation.
Data Presentation
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Inhibitory Activity of TH5427
| Target | IC50 (nM) | Selectivity over MTH1 | Reference |
| NUDT5 | 29 | >650-fold | [2][4] |
Table 2: Cellular Effects of TH5427 in T47D Breast Cancer Cells
| Assay | Treatment Conditions | Observed Effect | Reference |
| Nuclear ATP Synthesis | 1.5 µM TH5427 + 10 nM R5020 | Significant reduction in progestin-induced nuclear luminescence | [1] |
| Cell Proliferation (BrdU) | 1.5 µM TH5427 + 10 nM R5020 (24h) | Abrogation of progestin-induced proliferation | [3] |
| Gene Expression (RT-qPCR) | 1.5 µM TH5427 + 10 nM R5020 (6h) | Inhibition of progestin-dependent gene expression (e.g., FKBP5, MYC) | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for NUDT5 Target Engagement
This protocol is adapted from general CETSA principles and should be optimized for the specific cell line and available antibodies.
1. Materials:
-
This compound
-
Cell line of interest (e.g., HL-60 or T47D)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-NUDT5 antibody (e.g., Abcam ab238826, Proteintech 27004-1-AP)
-
Secondary antibody conjugated to HRP
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents and equipment
-
Thermal cycler or heating block
2. Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable culture vessel and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of TH5427 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest cells by scraping or trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature. Include a non-heated control (37°C).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Clarify the lysates by centrifugation at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE, run the gel, and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against NUDT5.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an appropriate chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for NUDT5 at each temperature.
-
Plot the normalized band intensity against the temperature to generate melting curves for vehicle- and TH5427-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of TH5427 indicates target engagement.
-
Protocol 2: Luciferase-Based Assay for Nuclear ATP Measurement
This protocol is designed for cells engineered to express a nuclear-localized luciferase.
1. Materials:
-
T47D cells stably expressing a nuclear-localized luciferase reporter
-
This compound
-
R5020 (progestin analog)
-
Luciferin (B1168401) substrate
-
Luminometer
2. Procedure:
-
Cell Culture and Treatment:
-
Seed the engineered T47D cells in a 96-well plate.
-
Serum-starve the cells for 24 hours prior to the experiment.
-
Pre-treat the cells with TH5427 (e.g., 1.5 µM) or vehicle for 1 hour.
-
-
Luminescence Measurement:
-
Add the luciferin substrate to each well according to the manufacturer's instructions.
-
Stimulate the cells with R5020 (e.g., 10 nM).
-
Immediately begin measuring luminescence at regular intervals (e.g., every 5 minutes) for at least 60 minutes using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence intensity over time for each treatment condition.
-
Compare the luminescence signal in TH5427-treated cells to vehicle-treated cells to determine the effect on progestin-induced nuclear ATP synthesis.[1]
-
Protocol 3: BrdU Cell Proliferation Assay
1. Materials:
-
Breast cancer cell line (e.g., T47D)
-
This compound
-
R5020
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
2. Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with TH5427 (e.g., 1.5 µM) and/or R5020 (e.g., 10 nM) for 24 hours.
-
-
BrdU Labeling:
-
Add BrdU labeling reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Immunodetection:
-
Remove the labeling medium and fix/denature the cells according to the kit manufacturer's protocol.
-
Wash the cells and incubate with an anti-BrdU antibody.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Measurement:
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Compare the absorbance values between different treatment groups to assess the effect of TH5427 on cell proliferation.[3]
-
Conclusion
This compound is a valuable research tool for elucidating the roles of NUDT5 and nuclear ATP-dependent processes in cellular physiology and disease. The protocols outlined in these application notes provide a framework for investigating the mechanism of action and cellular effects of this potent and selective inhibitor. Further exploration using techniques such as ATAC-seq for chromatin accessibility and comprehensive transcriptomic analysis will continue to expand our understanding of the critical functions of nuclear ATP metabolism.
References
- 1. A set of accessible enhancers enables the initial response of breast cancer cells to physiological progestin concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of gene regulation by seven clinically relevant progestins suggests a highly similar mechanism of action through progesterone receptors in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Frontiers | Global signalling network analysis of luminal T47D breast cancer cells in response to progesterone [frontiersin.org]
Troubleshooting & Optimization
TH5427 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of TH5427 hydrochloride. The following troubleshooting guides and FAQs address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: There are slight variations in recommendations between suppliers. For optimal stability, it is best to store solid this compound in a dry (desiccated), dark environment. For short-term storage (days to weeks), 0 - 4°C is recommended, while -20°C is suitable for long-term storage (months to years).[1] Some suppliers also indicate that storage at room temperature after desiccation is acceptable.[2]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared using appropriate solvents such as DMSO or water.[2] Once prepared, it is recommended to store solutions in tightly sealed aliquots to minimize freeze-thaw cycles. For storage, -20°C is generally recommended for up to one month.[3] For longer-term storage of up to six months, -80°C is advisable.[4] Always allow the solution to warm to room temperature for at least 60 minutes before opening the vial.[3]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the solution concentration exceeds its solubility limit in the chosen solvent or if stored at a low temperature where the solvent's capacity to keep it in solution decreases. To redissolve the compound, you can gently warm the vial to 37°C and sonicate it for a short period.[4] If precipitation persists, consider diluting the stock solution to a lower concentration.
Q4: Is this compound sensitive to light?
Q5: For how long is the solid this compound stable?
A5: When stored correctly as a solid in a tightly sealed vial, this compound can be stored for up to 6 months.[3] For longer-term storage, refer to the supplier's certificate of analysis for batch-specific recommendations.
Data Summary
Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 10 | 5.28 |
| DMSO | 20 | 10.56 |
| Data sourced from Tocris Bioscience and R&D Systems.[2] |
Storage Conditions
| Form | Condition | Temperature | Duration |
| Solid | Desiccated, Dark | Room Temperature | Check supplier data |
| Solid | Desiccated, Dark | 0 - 4°C | Short-term (days to weeks)[1] |
| Solid | Desiccated, Dark | -20°C | Long-term (months to years)[1] |
| Stock Solution | Aliquoted, Tightly Sealed | -20°C | Up to 1 month[3][4] |
| Stock Solution | Aliquoted, Tightly Sealed | -80°C | Up to 6 months[4] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Calculate Required Mass: Based on the molecular weight of this compound (527.79 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 0.01 mmol, which is 5.2779 mg.
-
Weigh the Compound: Carefully weigh the calculated amount of solid this compound in a suitable microcentrifuge tube.
-
Add Solvent: Add the calculated volume of DMSO to the tube.
-
Dissolve: Vortex the solution and, if necessary, gently warm it to 37°C and sonicate until the solid is completely dissolved.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. Store the aliquots at -20°C or -80°C, protected from light.
Visual Guides
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for compound precipitation.
References
Potential off-target effects of TH5427 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TH5427 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of Nudix (nucleoside diphosphate (B83284) linked moiety X)-type hydrolase 5 (NUDT5).[1][2] NUDT5 is an enzyme that plays a significant role in ADP-ribose (ADPR) metabolism and has been implicated in hormone signaling in breast cancer.[1]
Q2: What is the mechanism of action of TH5427?
TH5427 inhibits the enzymatic activity of NUDT5. In the context of hormone-sensitive breast cancer, NUDT5 is involved in the generation of nuclear ATP following progestin stimulation. By inhibiting NUDT5, TH5427 blocks this nuclear ATP synthesis, which in turn impairs chromatin remodeling, hormone-dependent gene expression, and ultimately, cell proliferation.[2][3]
Q3: What are the recommended concentrations for using TH5427 in cellular assays?
The recommended concentration for cellular use is up to 1.5 µM.[1] However, the optimal concentration will depend on the cell line and the specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Q4: What is the solubility of this compound?
This compound is soluble in:
-
Water: up to 10 mM
-
DMSO: up to 20 mM
Q5: Are there known off-targets for TH5427?
TH5427 is a highly selective inhibitor of NUDT5. It displays over 650-fold selectivity for NUDT5 over MTH1 (NUDT1).[2] However, at high concentrations (100 µM), some inhibition of other NUDIX hydrolases has been observed, including MTH1 (82% inhibition), dCTPase (39% inhibition), NUDT12 (66% inhibition), and NUDT14 (38% inhibition).[1] TH5427 has also been screened against the SafetyScreen44 and ExpresSDiversity kinase panels from Eurofins Cerep Panlabs, though specific results from these screens are not detailed in publicly available literature.[1] It is important for researchers to be aware of these potential off-target effects, especially when using high concentrations of the inhibitor.
Troubleshooting Guides
General Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or unexpected results | 1. Reagent integrity: Degradation of TH5427 or other critical reagents. 2. Cell health: High cell passage number, contamination, or poor viability. 3. Experimental variability: Inconsistent cell seeding, pipetting errors. | 1. Prepare fresh stock solutions of TH5427. Ensure all reagents are stored correctly and within their expiration dates. 2. Use cells within a recommended passage number range. Regularly check for contamination. Perform a cell viability assay before starting the experiment. 3. Ensure uniform cell seeding. Use calibrated pipettes and consistent techniques. |
| High background signal in assays | 1. Contaminated buffers or reagents: Presence of interfering substances. 2. Non-specific binding: The inhibitor or detection reagents may bind non-specifically to the plate or other components. | 1. Use high-purity water and reagents. Prepare fresh buffers. 2. Include appropriate blocking steps in your protocol. Consider using low-binding plates. |
Troubleshooting for Specific Assays
| Assay | Issue | Possible Cause | Suggested Solution |
| Malachite Green Assay | High background phosphate (B84403) reading | 1. Phosphate contamination: Detergents on glassware or phosphate in buffers (e.g., PBS). 2. Reagent instability: Malachite green reagent has precipitated. | 1. Use phosphate-free detergents and rinse glassware thoroughly with deionized water. Use non-phosphate-based buffers. 2. Ensure the malachite green reagent is properly prepared and filtered if necessary. |
| Low or no signal | 1. Inactive enzyme: NUDT5 is not active. 2. Incorrect assay conditions: Sub-optimal pH, temperature, or substrate concentration. | 1. Use a fresh batch of enzyme and verify its activity with a known substrate. 2. Optimize assay conditions according to the literature for NUDT5. | |
| Cellular Thermal Shift Assay (CETSA) | No thermal shift observed | 1. Inhibitor not cell-permeable: TH5427 is not reaching the intracellular target. 2. Incorrect heating conditions: Temperature or duration of heating is not optimal for NUDT5. 3. Low inhibitor concentration: The concentration of TH5427 is too low to cause a detectable shift. | 1. While TH5427 is cell-permeable, ensure proper incubation time. 2. Optimize the heating gradient to accurately determine the melting temperature of NUDT5 in your cell line. 3. Increase the concentration of TH5427. |
| High background in Western blot | 1. Insufficient blocking: Non-specific antibody binding. 2. Antibody concentration too high: Primary or secondary antibody concentration is not optimal. | 1. Increase blocking time or use a different blocking agent. 2. Titrate the primary and secondary antibody concentrations. | |
| BrdU Incorporation Assay | High background staining | 1. Non-specific antibody binding: The anti-BrdU antibody is binding to non-BrdU epitopes. 2. Excessive DNA denaturation: Harsh denaturation can expose epitopes that cross-react with the antibody. | 1. Include a no-primary-antibody control. Optimize blocking conditions. 2. Optimize the concentration of HCl and the incubation time for DNA denaturation. |
| Weak or no BrdU signal | 1. Insufficient BrdU labeling: Cells are not incorporating enough BrdU. 2. Inadequate DNA denaturation: The anti-BrdU antibody cannot access the incorporated BrdU. | 1. Increase the BrdU concentration or the labeling time. Ensure cells are actively proliferating. 2. Ensure the DNA denaturation step is performed correctly. |
Data Presentation
In Vitro Potency and Selectivity of TH5427
| Target | Assay | IC₅₀ |
| NUDT5 | Malachite Green Assay | 29 nM[1][2] |
| MTH1 | Malachite Green Assay | 20 µM[4] |
Off-Target Inhibition Profile of TH5427 at 100 µM
| Off-Target | % Inhibition |
| MTH1 | 82%[1][4] |
| dCTPase | 39%[1][4] |
| NUDT12 | 66%[1][4] |
| NUDT14 | 38%[1][4] |
Experimental Protocols
Malachite Green Assay for NUDT5 Activity
This assay measures the release of inorganic phosphate from a substrate hydrolyzed by NUDT5.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.
-
NUDT5 Enzyme: Dilute recombinant NUDT5 to the desired concentration in Assay Buffer.
-
Substrate: Prepare a stock solution of ADP-ribose in Assay Buffer.
-
Malachite Green Reagent: Prepare according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 25 µL of Assay Buffer (with or without TH5427) to each well of a 96-well plate.
-
Add 25 µL of diluted NUDT5 enzyme to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
Incubate for 15-30 minutes at room temperature.
-
Stop the reaction by adding 100 µL of Malachite Green Reagent.
-
Incubate for 15 minutes at room temperature for color development.
-
Measure the absorbance at 620-650 nm.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This method assesses the binding of TH5427 to NUDT5 in intact cells.
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with TH5427 or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest and wash the cells.
-
Resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them at different temperatures for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction by centrifugation.
-
Quantify the amount of soluble NUDT5 in the supernatant by Western blot.
-
A positive thermal shift (i.e., more soluble NUDT5 at higher temperatures in the presence of TH5427) indicates target engagement.
-
BrdU Incorporation Assay for Cell Proliferation
This assay measures the proliferation of cells by detecting the incorporation of BrdU into newly synthesized DNA.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of TH5427 for the desired duration.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well and incubate for 2-24 hours.
-
-
Fixation and Denaturation:
-
Fix the cells with a fixing/denaturing solution.
-
Denature the DNA using an acid solution (e.g., HCl).
-
-
Immunodetection:
-
Incubate the cells with an anti-BrdU antibody.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a substrate (e.g., TMB) and measure the absorbance.
-
Visualizations
Caption: NUDT5 Signaling Pathway in Hormone-Dependent Breast Cancer.
Caption: Troubleshooting Workflow for Unexpected Results with TH5427.
References
Troubleshooting inconsistent results with TH5427 hydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges encountered during experiments with TH5427 hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential inconsistencies in your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Nudix hydrolase 5 (NUDT5).[1][2][3][4] Its mechanism of action involves blocking progestin-dependent nuclear ATP synthesis. This inhibition disrupts subsequent chromatin remodeling, gene regulation, and ultimately, proliferation in breast cancer cells.[1][5]
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound should be stored as a solid, desiccated at room temperature.[2][3] Stock solutions can be prepared in water (up to 10 mM) or DMSO (up to 20 mM).[2][3] Once in solution, it is recommended to store aliquots in tightly sealed vials at -20°C for up to one month.[6] To avoid potential degradation from moisture absorption in DMSO, using fresh DMSO is advisable.[7] Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.[6]
Q3: What is the in vitro potency of this compound?
This compound has a reported IC50 of 29 nM for NUDT5 in biochemical assays.[1][2][3][4] It exhibits high selectivity, being over 650-fold more selective for NUDT5 than for MTH1.[2][3]
Q4: Is there a significant difference between the biochemical and cellular potency of TH5427?
Yes, a notable difference between the in vitro IC50 (29 nM) and its cellular target engagement (0.75-2.1 µM) has been observed.[8] This discrepancy could be due to factors such as cell permeability, efflux pumps, or competition with intracellular metabolites.[8] It is recommended to use concentrations up to 1.5 µM in cellular assays.[8]
Troubleshooting Guide
This section addresses common issues that can lead to inconsistent experimental results with this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or lower-than-expected potency in cellular assays. | Cellular permeability and efflux: The compound may not be efficiently entering the cells or may be actively removed. Metabolite competition: High intracellular levels of the natural NUDT5 substrate may compete with the inhibitor. Degraded compound: Improper storage or handling may have led to degradation of TH5427. | - Perform a dose-response curve starting from low nanomolar to low micromolar concentrations to determine the optimal effective concentration for your specific cell line. - Consider using cell lines with known transporter expression profiles or using transporter inhibitors as controls. - Ensure proper storage of the compound (desiccated at RT for solid, -20°C for solutions) and prepare fresh dilutions for each experiment.[2][3][6] |
| High variability between replicate wells. | Inconsistent cell seeding: Uneven cell density across wells can lead to significant variations in the final readout. Pipetting errors: Inaccurate pipetting, especially of small volumes, can introduce variability. Edge effects: Wells on the perimeter of a microplate are susceptible to evaporation, which can alter the effective compound concentration. | - Ensure a homogeneous cell suspension before and during seeding. - Use calibrated pipettes and pre-wet the tips before dispensing. - To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile media or PBS. |
| Precipitation of the compound in cell culture media. | Poor aqueous solubility: Although soluble in water up to 10 mM, precipitation can occur upon dilution in complex media. High final solvent concentration: A high percentage of DMSO in the final culture medium can be toxic to cells and cause the compound to precipitate. | - Visually inspect the media for any signs of precipitation after adding TH5427. - Ensure the final DMSO concentration is kept low (typically below 0.5%) and is consistent across all treatments and controls. - Pre-warm the cell culture media to 37°C before adding the compound solution. |
| Unexpected off-target effects. | Inhibition of other NUDIX hydrolases: At high concentrations (100 µM), TH5427 has shown some inhibitory activity against MTH1, dCTPase, NUDT12, and NUDT14.[9] General cellular toxicity: At very high concentrations, any compound can induce non-specific toxicity. | - Use the lowest effective concentration of TH5427 as determined by your dose-response experiments. - If off-target effects are suspected, consider using a structurally different NUDT5 inhibitor as a control. - Include appropriate vehicle controls and toxicity assays to distinguish specific from non-specific effects. |
Quantitative Data Summary
| Parameter | Value | Reference |
| NUDT5 IC50 | 29 nM | [1][2][3][4] |
| Selectivity | >650-fold over MTH1 | [2][3] |
| Recommended Cellular Concentration | Up to 1.5 µM | [8] |
| Solubility in Water | up to 10 mM | [2][3] |
| Solubility in DMSO | up to 20 mM | [2][3] |
Experimental Protocols
General Protocol for Cellular Proliferation Assay (e.g., in T47D cells)
-
Cell Seeding: Seed breast cancer cells (e.g., T47D) in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, create a series of dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of TH5427 or vehicle control. To induce the NUDT5-dependent pathway, stimulate the cells with a progestin (e.g., R5020).
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, resazurin, or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the EC50 value.
Visualizations
Caption: Mechanism of action of TH5427 in blocking progestin-driven cell proliferation.
Caption: A logical workflow for troubleshooting inconsistent experimental results with TH5427.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TH 5427 hydrochloride | Other Hydrolases | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. TH 5427 hydrochloride|Cas# [glpbio.cn]
- 5. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Probe TH5427 | Chemical Probes Portal [chemicalprobes.org]
- 9. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing TH5427 Hydrochloride for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TH5427 hydrochloride in cell-based assays. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Nudix hydrolase 5 (NUDT5).[1][2][3] Its biochemical IC50 for NUDT5 is approximately 29 nM.[1][2][3] this compound exhibits high selectivity for NUDT5, being over 650-fold more selective for NUDT5 than for MTH1.[2][3] In cells, it functions by blocking progestin-dependent nuclear ATP synthesis, which in turn inhibits subsequent chromatin remodeling, gene regulation, and proliferation in breast cancer cell lines.[1][4]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: Due to the difference between biochemical and cellular potency, a broad concentration range should initially be tested. A logarithmic dilution series from 1 nM to 100 µM is a common starting point to establish a dose-response curve for your specific cell line and assay.[5] For general cellular use, concentrations up to 1.5 µM have been recommended, with effectiveness demonstrated in HL-60 and T47D cells.[6] Some studies have used concentrations as high as 10 µM for treating various breast cancer cell lines.[7]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in both water (up to 10 mM) and DMSO (up to 20 mM).[2] It is common practice to prepare a high-concentration stock solution in DMSO.[5] For storage, it is recommended to keep the compound desiccated at room temperature for short periods.[2] For long-term storage of stock solutions, aliquoting to minimize freeze-thaw cycles and storing at -20°C or -80°C, protected from light, is advisable.[5][8]
Q4: What are the known off-target effects of this compound?
A4: this compound is highly selective for NUDT5. However, at high concentrations, some off-target activity has been observed. The most significant off-target is MTH1, with an IC50 of 20 µM. At a concentration of 100 µM, TH5427 showed 82% inhibition of MTH1, and partial inhibition of dCTPase (39%), NUDT12 (66%), and NUDT14 (38%).[9] It is crucial to use the lowest effective concentration to minimize the risk of off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect at tested concentrations. | 1. Concentration is too low: The effective concentration in your cell-based assay may be significantly higher than the biochemical IC50.[6] 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. Insensitive cell line or assay: Your cell line may not express NUDT5, or the chosen assay is not sensitive to the effects of NUDT5 inhibition. | 1. Test a higher concentration range, for example, up to 50 µM.[10] 2. Prepare fresh dilutions for each experiment from a properly stored stock solution.[5] 3. Confirm NUDT5 expression in your cell line. Use a positive control compound or cell line to validate the assay's functionality.[5] |
| High level of cell death observed across all concentrations. | 1. Compound-induced cytotoxicity: this compound may be cytotoxic to your cell line at the tested concentrations. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. | 1. Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range. Select a non-toxic concentration range for your functional assays. 2. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cell death.[5] |
| IC50 value is much higher than expected from literature. | 1. High serum concentration: Serum proteins in the culture medium can bind to the compound, reducing its effective concentration.[10] 2. High cell seeding density: Overly confluent cells may exhibit altered sensitivity to the inhibitor. 3. Cellular efflux: Cells may actively pump out the compound, reducing its intracellular concentration. | 1. Consider performing experiments in serum-free or reduced-serum conditions, if tolerated by the cells.[10] 2. Optimize the cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.[10] 3. Research if your cell line expresses high levels of efflux pumps. |
| Inconsistent results between experiments. | 1. Variability in compound preparation: Inconsistent dilution of the stock solution. 2. Variability in cell culture: Differences in cell passage number, confluency, or overall health. 3. Assay variability: Inconsistent incubation times or reagent preparation. | 1. Prepare fresh serial dilutions for each experiment and use calibrated pipettes. 2. Maintain consistent cell culture practices, including using cells within a defined passage number range and seeding at a consistent density. 3. Standardize all assay steps and ensure all reagents are properly prepared and stored. |
Experimental Protocols
Determination of Optimal Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell viability assay.
a. Materials:
-
This compound
-
Appropriate cell line (e.g., T47D)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
b. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM).[5] Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a positive control for cell death.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[5]
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the normalized cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter variable slope) to fit the curve and calculate the IC50 value.[10]
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol provides a general workflow to confirm that this compound is engaging with its target, NUDT5, within the cell.
a. Materials:
-
This compound
-
Appropriate cell line
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blot reagents
-
Anti-NUDT5 antibody
-
Loading control antibody (e.g., anti-Actin)
b. Protocol:
-
Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control for a specific duration.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a few minutes, followed by cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysates to pellet the aggregated proteins.
-
Western Blot: Collect the supernatant, quantify the protein concentration, and analyze the samples by SDS-PAGE and Western blotting using an anti-NUDT5 antibody. Use a loading control to ensure equal protein loading.
-
Analysis: The binding of this compound to NUDT5 is expected to stabilize the protein, resulting in less aggregation at higher temperatures compared to the vehicle-treated control.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing TH5427 concentration.
Caption: Troubleshooting decision tree for TH5427 assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TH 5427 hydrochloride | Other Hydrolases | Tocris Bioscience [tocris.com]
- 3. TH 5427 hydrochloride|Cas# [glpbio.cn]
- 4. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Probe TH5427 | Chemical Probes Portal [chemicalprobes.org]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
TH5427 hydrochloride dose-response curve analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting dose-response curve analysis using TH5427 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is Nudix Hydrolase 5 (NUDT5), an enzyme involved in ADP-ribose metabolism.[1][2][3][4]
Q2: What is the mechanism of action of TH5427?
A2: TH5427 is a potent inhibitor of NUDT5.[1] In cancer cells, particularly hormone-dependent breast cancer, it blocks progestin-dependent nuclear ATP synthesis derived from poly(ADP-ribose) (PAR). This inhibition disrupts subsequent chromatin remodeling, gene regulation, and cell proliferation.[2][3][4][5]
Q3: What is the in vitro IC50 value for TH5427 against NUDT5?
A3: The reported IC50 value for TH5427 against NUDT5 is 29 nM, as determined by a malachite green-based biochemical assay.[1][2]
Q4: What is a recommended concentration range for cell-based assays?
A4: A recommended concentration for cellular use is up to 1.5 µM.[1] It's important to note that there can be a significant difference between the biochemical IC50 and the concentration required for cellular effects, with cellular target engagement observed in the 0.75-2.1 µM range.[1] Some studies have used concentrations as high as 10 µM for in vitro experiments.[6]
Q5: How selective is TH5427 for NUDT5?
A5: TH5427 is highly selective for NUDT5. It displays over 650-fold selectivity for NUDT5 compared to MTH1 (another NUDIX hydrolase).[2] At high concentrations (100 µM), some off-target activity against other NUDIX enzymes like MTH1, dCTPase, NUDT12, and NUDT14 has been observed.[1][2]
Q6: In which cell lines has TH5427 been shown to be effective?
A6: The effectiveness of TH5427 has been demonstrated in various cell lines, including breast cancer cell lines T47D, MCF7, ZR-75-1, MDA-MB-231, MDA-MB-436, and the leukemia cell line HL-60.[1][6]
Dose-Response Experiment Troubleshooting Guide
Q1: My dose-response curve shows high variability between replicate wells, indicated by large error bars. How can I reduce this?
A1: High variability between replicates is often due to technical inconsistencies. Consider the following:
-
Inconsistent Cell Plating: Uneven cell distribution is a common cause of variability. Ensure your cell suspension is homogenous before and during plating. Use consistent pipetting techniques to dispense the same number of cells into each well.[7]
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature changes. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS to act as a humidity barrier.[7]
-
Compound Precipitation: Visually inspect your drug dilutions for any signs of precipitation before adding them to the cells. If you observe any, sonication or gentle warming might help redissolve the compound.[7] this compound is soluble in water and DMSO.
Q2: The IC50 value I obtained from my cell-based assay is much higher than the published biochemical IC50 of 29 nM. Is this expected?
A2: Yes, a significant difference between biochemical and cellular potency is expected for TH5427. This phenomenon, known as a cellular potency offset, has been documented, with cellular target engagement assays (like CETSA and DARTS) showing efficacy in the 0.75-2.1 µM range.[1] This discrepancy can be due to factors like cell membrane permeability, drug efflux pumps, or competition with intracellular substrates.[1] Therefore, an IC50 in the micromolar range in a cell-based assay is plausible.
Q3: I am not observing a clear sigmoidal dose-response curve. What could be the issue?
A3: Several factors can lead to a poor curve shape:
-
Inappropriate Concentration Range: You may be testing a range of concentrations that is too narrow or is entirely above or below the concentrations where the drug has an effect. Perform a wide range-finding experiment first (e.g., from 1 nM to 100 µM in log or half-log steps).
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the biological effect of NUDT5 inhibition. You might consider using a more sensitive cell viability or apoptosis assay, or extending the drug incubation time if appropriate for your experimental design.[7]
-
DMSO Concentration: High concentrations of the solvent (typically DMSO) can be toxic to cells and interfere with the results. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (usually ≤ 0.5%).[7]
-
Cell Health and Passage Number: Use cells that are in the exponential growth phase and are within a consistent, low passage number range to ensure reproducibility.[7]
Q4: My results are inconsistent from one experiment to the next. How can I improve reproducibility?
A4: To improve reproducibility, standardize your protocol as much as possible:
-
Compound Preparation: Prepare fresh dilutions of TH5427 from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[7]
-
Cell Seeding Density: Use a consistent cell seeding density for all experiments. This density should be optimized to ensure cells remain in the exponential growth phase throughout the drug incubation period.[7]
-
Consistent Incubation Times: Ensure that the duration of cell plating, drug treatment, and assay readout are kept constant across all experiments.
Data Presentation
Table 1: Potency and Selectivity of TH5427
| Parameter | Value | Assay Type | Reference |
| NUDT5 IC50 | 29 nM | Biochemical (Malachite Green) | [1][2] |
| Cellular Target Engagement | 0.75 - 2.1 µM | CETSA / DARTS | [1] |
| Recommended Cellular Use | Up to 1.5 µM | Cell-based assays | [1] |
| MTH1 IC50 | 20 µM | Biochemical | [2] |
| Selectivity (NUDT5 vs MTH1) | >650-fold | Biochemical | [2] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 5.28 | 10 | |
| DMSO | 10.56 | 20 |
Experimental Protocols
Protocol: Cell Viability Dose-Response Assay using a Resazurin-based Reagent
This protocol provides a general framework for determining the effect of TH5427 on the viability of adherent cancer cells (e.g., T47D or MCF7) in a 96-well format.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Adherent cancer cell line (e.g., T47D)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom, black-walled tissue culture plates
-
Resazurin-based cell viability reagent
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.[7] Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7]
-
On the day of the experiment, perform a serial dilution of the TH5427 stock solution in complete cell culture medium to prepare working concentrations. It is common to prepare these at 2X the final desired concentration.
-
-
Cell Seeding:
-
Culture cells according to standard protocols, ensuring they are in their exponential growth phase.[7]
-
Harvest the cells using trypsin, neutralize, and count them using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well). This density should be optimized beforehand to ensure cells do not become over-confluent during the experiment.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To minimize edge effects, do not use the outer wells for cells; instead, fill them with 200 µL of sterile PBS.[7]
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
After 24 hours, carefully add 100 µL of the 2X TH5427 working solutions to the appropriate wells, resulting in a final volume of 200 µL and the desired final drug concentrations.
-
Include "vehicle control" wells (containing the same final concentration of DMSO as the treated wells, typically ≤ 0.5%) and "no-cell" control wells (medium only, for background subtraction).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assessing Cell Viability:
-
Following incubation, add the resazurin-based viability reagent to each well according to the manufacturer's instructions (typically 10-20 µL per well).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence on a plate reader (Ex/Em ~560/590 nm).
-
-
Data Analysis:
-
Subtract the average background fluorescence from the "no-cell" control wells from all other readings.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the normalized response (%) against the log-transformed concentration of TH5427.
-
Fit the data using a non-linear regression model, such as the four-parameter log-logistic (4PL) equation, to determine the IC50 value.[8][9]
-
Mandatory Visualizations
References
- 1. Probe TH5427 | Chemical Probes Portal [chemicalprobes.org]
- 2. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells [ouci.dntb.gov.ua]
- 4. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. researchgate.net [researchgate.net]
How to prevent TH5427 hydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of TH5427 hydrochloride in media during their experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound upon dilution into aqueous cell culture media is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to identify the cause and resolve the problem.
Initial Assessment: Stock Solution and Dilution Protocol
Before troubleshooting precipitation in the final culture medium, it is crucial to ensure the integrity of the stock solution and the dilution method.
Key Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the recommended procedure for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, anhydrous (or sterile water)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Solvent Selection: Based on the desired stock concentration, select an appropriate solvent. This compound is soluble in DMSO up to 20 mM and in water up to 10 mM. For cellular assays, DMSO is a common choice for achieving a high concentration stock that can be diluted to a final working concentration with a minimal amount of organic solvent.
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile, anhydrous DMSO to the powder. For example, to prepare a 10 mM stock solution, add 189.5 µL of DMSO to 1 mg of this compound (MW: 527.79 g/mol ).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.
Troubleshooting Precipitation in Media
If precipitation occurs after diluting the stock solution into the cell culture medium, follow these steps:
Quantitative Data Summary: this compound Solubility
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 10 | 5.28 |
| DMSO | 20 | 10.56 |
Data sourced from supplier datasheets.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: Precipitation of small molecules like this compound in aqueous solutions such as cell culture media can occur for several reasons:
-
Poor Solubility: The final concentration of the compound in the media may exceed its solubility limit. Although this compound is a salt form designed to enhance aqueous solubility, this solubility is not infinite.
-
pH of the Media: TH5427 is a hydrochloride salt of an organic base. The pH of the cell culture medium (typically around 7.2-7.4) can influence the ionization state of the molecule, potentially leading to the precipitation of the less soluble free base form.
-
"Salting Out" Effect: The high concentration of salts and other components in complex cell culture media can sometimes reduce the solubility of a compound.
-
Temperature: A decrease in temperature can lower the solubility of some compounds.
Q2: What is the best solvent to use for my this compound stock solution?
A2: For preparing high-concentration stock solutions, DMSO is generally recommended as this compound is soluble up to 20 mM in this solvent. For applications where DMSO is not suitable, sterile water can be used, with a maximum solubility of 10 mM. It is crucial to use anhydrous DMSO to prevent compound degradation during storage.
Q3: How can I avoid precipitation during the dilution of my stock solution into the media?
A3: To minimize precipitation during dilution, consider the following strategies:
-
Serial Dilutions: Instead of a single large dilution step, perform serial dilutions. For example, first, dilute the DMSO stock into a small volume of media and then add this intermediate dilution to the final volume.
-
Rapid Mixing: Ensure rapid and thorough mixing immediately after adding the stock solution to the media to prevent localized high concentrations that can lead to precipitation.
-
Pre-warmed Media: Adding the compound to media that has been pre-warmed to 37°C can help maintain solubility.
-
Lower Final Concentration: If precipitation persists, the most straightforward solution is to work at a lower final concentration of this compound.
Q4: Can the components of my cell culture media affect the solubility of this compound?
A4: Yes, components in the media can influence solubility. For instance, serum contains proteins like albumin that can bind to small molecules and help keep them in solution. If you are using a serum-free medium, you may be more likely to observe precipitation.
Q5: How should I store my this compound stock solution?
A5: Stock solutions should be stored at -20°C. It is recommended to prepare small aliquots to avoid multiple freeze-thaw cycles, which can lead to compound degradation and solvent hydration (especially for DMSO), potentially reducing solubility. The solid form of this compound should be desiccated at room temperature.
Signaling Pathway Context: NUDT5 Inhibition
This compound is a potent and selective inhibitor of Nudix hydrolase 5 (NUDT5).[1][2] Understanding its mechanism of action is crucial for interpreting experimental results. The following diagram illustrates the role of NUDT5 and the effect of its inhibition by TH5427.
Caption: Simplified pathway of NUDT5 action and its inhibition by TH5427.
References
Addressing cellular toxicity of TH5427 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TH5427 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Nudix (nucleoside diphosphate (B83284) linked moiety X)-type motif 5 (NUDT5).[1][2] Its primary mechanism of action is the inhibition of NUDT5's enzymatic activity, which is involved in ADP-ribose metabolism.[3][4] By inhibiting NUDT5, TH5427 blocks progestin-dependent nuclear ATP synthesis, which in turn prevents subsequent chromatin remodeling, gene regulation, and proliferation in breast cancer cells.[5][6][7]
Q2: In which cell lines has TH5427 shown activity?
A2: TH5427 has demonstrated activity in various cancer cell lines, particularly breast cancer cells. It has been shown to suppress the growth of triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231, MDA-MB-436, MDA-MB-468, and BT-20.[8] It also shows activity in estrogen receptor-positive (ER-positive) breast cancer cell lines like MCF-7, T47D, and ZR-75-1, although TNBC cells appear to be more sensitive.[8]
Q3: What is the recommended working concentration for TH5427 in cell culture experiments?
A3: The effective concentration of TH5427 can vary depending on the cell line and the experimental endpoint. For many breast cancer cell lines, concentrations in the low micromolar range are effective at inhibiting proliferation. For example, a concentration of 10 µM has been used to significantly suppress the growth of TNBC cells.[8] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. It has been noted that while the biochemical IC50 is 29 nM, cellular target engagement assays may require higher concentrations, in the range of 0.75-2.1 µM.[9]
Q4: Is TH5427 expected to induce apoptosis in cancer cells?
A4: Recent studies suggest that TH5427's primary mode of action in suppressing cancer cell growth is not through the induction of apoptosis. In triple-negative breast cancer cell lines, inhibition of NUDT5 by TH5427 did not lead to an increase in cell death or apoptosis as measured by DRAQ7 and Annexin V-PI staining, respectively.[8] Instead, the observed effect was a significant suppression of cell proliferation.[8]
Q5: What are the known off-target effects of TH5427?
A5: While TH5427 is a selective inhibitor of NUDT5, some off-target activity has been reported, particularly at higher concentrations. At 100 µM, it has shown inhibitory activity against other NUDIX enzymes such as MTH1 (82% inhibition), dCTPase (39% inhibition), NUDT12 (66% inhibition), and NUDT14 (38% inhibition).[5] Screening against a broader panel of kinases and safety-related targets at 10 µM revealed a few interactions, including with neurotransmitter transporters and the hERG channel.[5]
Troubleshooting Guides
Problem 1: I am observing significant cytotoxicity and cell death in my experiments, which is contrary to published findings.
-
Possible Cause 1: High Concentration of TH5427.
-
Troubleshooting Tip: While some studies report a lack of apoptosis, high concentrations of any compound can lead to non-specific toxicity. It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to identify a concentration that inhibits proliferation without causing widespread cell death. One study indicated that TH5427 and related compounds were generally non-toxic below 20 µM in T47D cells.[5]
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting Tip: TH5427 is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your culture medium is consistent across all wells and is at a non-toxic level (generally below 0.5%).[10] Run a vehicle control (cells treated with the same concentration of DMSO as your highest TH5427 concentration) to rule out solvent-induced cytotoxicity.
-
-
Possible Cause 3: Cell Line Sensitivity.
-
Troubleshooting Tip: Different cell lines can have varying sensitivities to a compound. If you are using a cell line that has not been previously characterized with TH5427, it may be more susceptible to its effects. Consider testing the compound in a less sensitive cell line as a comparison.
-
Problem 2: I am not observing the expected anti-proliferative effect of TH5427.
-
Possible Cause 1: Suboptimal Concentration.
-
Troubleshooting Tip: You may be using a concentration of TH5427 that is too low to effectively inhibit NUDT5 in your specific cell line. Perform a dose-response curve to identify the IC50 for proliferation inhibition.
-
-
Possible Cause 2: Cell Seeding Density.
-
Troubleshooting Tip: The initial number of cells seeded can influence the outcome of a proliferation assay. If the cell density is too high, the cells may become confluent before the end of the experiment, masking any anti-proliferative effects. Conversely, if the density is too low, the cells may not proliferate well even in the control group. Optimize your cell seeding density for the duration of your experiment.
-
-
Possible Cause 3: Inactive Compound.
-
Troubleshooting Tip: Ensure that your this compound is properly stored to maintain its activity. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Problem 3: I am concerned about the in vivo toxicity reported in a mouse study.
-
Background: A study using a xenograft model of triple-negative breast cancer reported that 4 out of 20 mice died after 7 days of treatment with 50 mg/kg TH5427 via intraperitoneal injection.[11] This highlights a potential discrepancy between in vitro and in vivo toxicity.
-
Possible Explanations & Mitigation Strategies:
-
Pharmacokinetics and Metabolism: The in vivo toxicity could be due to the pharmacokinetic properties of the compound or the formation of toxic metabolites.[12] It is advisable to conduct pharmacokinetic studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Off-Target Effects in a Systemic Environment: Off-target effects that are minimal in cell culture can be more pronounced in a whole organism, affecting vital organs.[13] Consider using a lower dose or a different dosing schedule in your in vivo experiments.
-
Formulation Issues: The vehicle used for in vivo administration can sometimes contribute to toxicity.[14] Ensure that the formulation is well-tolerated.
-
Recommendation: If significant in vivo toxicity is observed, it is crucial to conduct a formal toxicology study to identify the cause and determine a maximum tolerated dose (MTD).[14][15]
-
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) for Growth Inhibition | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Significantly lower than ER-positive and normal-like cells | [8] |
| MDA-MB-436 | Triple-Negative Breast Cancer | Significantly lower than ER-positive and normal-like cells | [8] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Significantly lower than ER-positive and normal-like cells | [8] |
| BT-20 | Triple-Negative Breast Cancer | Significantly lower than ER-positive and normal-like cells | [8] |
| MCF-7 | ER-Positive Breast Cancer | Higher than TNBC cells | [8] |
| MDA-MB-361 | ER-Positive Breast Cancer | Higher than TNBC cells | [8] |
| T-47D | ER-Positive Breast Cancer | Higher than TNBC cells | [8] |
| ZR-75-1 | ER-Positive Breast Cancer | Higher than TNBC cells | [8] |
| MCF-10A | Normal-like Breast Epithelial | Higher than TNBC cells | [8] |
| MCF-12A | Normal-like Breast Epithelial | Higher than TNBC cells | [8] |
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of TH5427 on cell viability.
-
Materials:
-
This compound
-
Target cancer cell line
-
Complete growth medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of TH5427 in complete growth medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol helps to determine if TH5427 induces apoptosis.
-
Materials:
-
This compound
-
Target cancer cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of TH5427 or vehicle control for the specified time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
3. Assessment of Oxidative DNA Damage (γH2AX Staining)
This protocol can be used to investigate if TH5427 treatment leads to DNA damage, a consequence of oxidative stress.
-
Materials:
-
This compound
-
Target cancer cell line
-
Coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to attach.
-
Treat cells with TH5427 or vehicle control.
-
After treatment, wash the cells with PBS and fix with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope. An increase in the number of foci per nucleus indicates DNA damage.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for TH5427 experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NUDT5 nudix hydrolase 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics, distribution, and metabolism of [14C]sunitinib in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. blog.biobide.com [blog.biobide.com]
Interpreting unexpected phenotypes with TH5427 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TH5427 hydrochloride, a potent and selective inhibitor of Nudix hydrolase 5 (NUDT5).[1][2][3] This guide is intended to help interpret unexpected phenotypes and provide standardized protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity in our cell line after treatment with this compound. What could be the cause?
A1: While this compound is a selective inhibitor of NUDT5, unexpected cytotoxicity can arise from several factors.[4] Consider the following possibilities:
-
Cell Line-Specific Dependency: Your cell line may have a previously uncharacterized dependence on the NUDT5 pathway for survival.
-
Off-Target Effects at High Concentrations: Although highly selective, at concentrations significantly above the recommended working range (typically up to 1.5 µM in cells), off-target effects can occur.[4] It's crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.[5]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level, which is typically less than 0.5%.[6]
-
Compound Stability: While generally stable, improper storage or handling of this compound can lead to degradation and potentially more toxic byproducts.[7][8]
To troubleshoot, we recommend the workflow outlined in the diagram below.
Q2: this compound is not showing the expected anti-proliferative effect in our breast cancer cell model. Why might this be?
A2: A lack of efficacy could be due to several experimental variables:
-
Hormone-Dependence: The effects of TH5427 on proliferation are most pronounced in hormone-dependent breast cancer cells, as it blocks progestin-dependent nuclear ATP synthesis.[1][9] Ensure your experimental model and conditions are appropriate to observe this effect.
-
Sub-optimal Concentration: The IC50 of TH5427 can vary between cell lines. We recommend performing a dose-response curve to determine the effective concentration in your specific model.
-
Cellular Permeability: While generally cell-permeable, issues with compound uptake could lead to a lack of effect.[10]
-
Target Engagement: It is crucial to confirm that TH5427 is engaging with its target, NUDT5, in your cells. A Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement.
Q3: We are observing changes in gene expression that seem unrelated to the known functions of NUDT5. Is this indicative of off-target effects?
A3: While off-target effects are a possibility with any small molecule inhibitor, there are alternative explanations to consider:[10]
-
Downstream Signaling: NUDT5's role in chromatin remodeling and gene regulation can have wide-ranging downstream effects.[1][9] The observed changes in gene expression may be secondary or tertiary effects of NUDT5 inhibition.
-
Non-Canonical NUDT5 Functions: The full range of NUDT5's cellular functions may not be completely understood. Your experiment might be uncovering a novel role for NUDT5 in your specific cellular context.
-
Use of Controls: To differentiate between on-target and off-target effects, consider using a structurally different NUDT5 inhibitor or performing rescue experiments if a resistant mutant of NUDT5 is available.[6]
Quantitative Data
The following tables provide a summary of quantitative data for this compound based on published literature.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type |
| NUDT5 | 29 | Malachite Green Assay |
This table summarizes the high in vitro potency of TH5427 for its primary target, NUDT5.[1][3]
Table 2: Selectivity Profile of this compound
| Target | % Inhibition at 100 µM |
| MTH1 | 82% |
| dCTPase | 39% |
| NUDT12 | 66% |
| NUDT14 | 38% |
This table demonstrates the selectivity of TH5427 for NUDT5 over other NUDIX hydrolases.[4][11]
Experimental Protocols
Protocol 1: Cell Proliferation Assay using Crystal Violet
This protocol is for determining the effect of this compound on the proliferation of adherent cancer cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium and serum
-
96-well cell culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
10% acetic acid solution
Procedure:
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of TH5427 used.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of TH5427 or vehicle control.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Gently wash the cells with PBS.
-
Fix the cells with 100 µL of methanol (B129727) for 10 minutes.
-
Remove the methanol and stain the cells with 100 µL of Crystal Violet solution for 15 minutes at room temperature.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify the engagement of this compound with its target protein NUDT5 in intact cells.
Materials:
-
This compound
-
Cell culture medium
-
PBS supplemented with protease inhibitors
-
Liquid nitrogen
-
Equipment for protein analysis (e.g., SDS-PAGE, Western blotting)
-
Antibody specific for NUDT5
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound or vehicle control for a specified time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles using liquid nitrogen).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by Western blotting using an anti-NUDT5 antibody.
-
Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of TH5427 indicates target engagement.
Visualizations
Caption: NUDT5 signaling pathway inhibited by TH5427.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. TH 5427 hydrochloride|Cas# [glpbio.cn]
- 4. Probe TH5427 | Chemical Probes Portal [chemicalprobes.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.biomol.com [resources.biomol.com]
- 11. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
TH5427 hydrochloride quality control and purity assessment
Welcome to the technical support center for TH5427 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive information on the quality control, purity assessment, and effective experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Nudix hydrolase 5 (NUDT5), with an IC50 of 29 nM.[1][2][3] It exhibits over 650-fold selectivity for NUDT5 compared to MTH1.[1][2] Its mechanism of action involves blocking progestin-dependent nuclear ATP synthesis, which in turn inhibits chromatin remodeling, gene expression, and proliferation in breast cancer cells.[1][2][4]
Q2: What is the recommended purity level for this compound in experimental settings?
A2: For reliable and reproducible experimental results, the purity of this compound should be ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[1][3] For batch-specific purity data, it is always recommended to refer to the Certificate of Analysis (CoA) provided by the supplier.[1][3]
Q3: How should this compound be stored?
A3: this compound should be stored desiccated at room temperature.[1] Once dissolved, stock solutions should be aliquoted and stored at -20°C for up to one month to maintain stability.[5]
Q4: What are the solubility characteristics of this compound?
A4: this compound is soluble in water up to 10 mM and in DMSO up to 20 mM.[1][3] It is important to note that moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is recommended.[6]
Q5: At what concentration is TH5427 effective in cellular assays?
A5: The recommended concentration for cellular use is up to 1.5 µM.[7] However, it's important to note that there can be a significant difference between the biochemical IC50 (29 nM) and the concentration required for cellular target engagement (0.75-2.1 µM), a phenomenon known as cellular potency offset.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | 1. Compound degradation due to improper storage. 2. Inaccurate concentration of the stock solution. 3. Low purity of the compound. | 1. Ensure the compound is stored as recommended (desiccated at RT for solid, -20°C for solutions).[1][5] 2. Verify the concentration of your stock solution. Prepare fresh solutions if necessary. 3. Check the Certificate of Analysis for the purity of your batch. If in doubt, perform a purity assessment via HPLC. |
| Precipitation of the compound in cell culture media | 1. Exceeding the solubility limit in the final assay medium. 2. Interaction with components in the media. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell line. 2. Perform a solubility test in your specific cell culture medium before the experiment. 3. Consider using a different solvent or a lower concentration of the compound. |
| Difficulty dissolving the compound | 1. Using old or moisture-absorbed DMSO. 2. Incorrect solvent. | 1. Use fresh, high-quality DMSO.[6] 2. Refer to the solubility data; this compound is soluble in water and DMSO.[1][3] Gentle warming or vortexing may aid dissolution. |
| Lack of biological activity in cellular assays | 1. Insufficient concentration to achieve cellular target engagement. 2. Cell line may not be sensitive to NUDT5 inhibition. | 1. Due to the cellular potency offset, higher concentrations (up to 1.5 µM) may be required than the biochemical IC50 suggests.[7] Perform a dose-response experiment. 2. Ensure your cellular model is appropriate and expresses NUDT5. The effects of TH5427 have been demonstrated in progestin-treated breast cancer cells.[1][2] |
Quantitative Data Summary
Table 1: Physicochemical and Biological Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | 527.79 g/mol | [1][3] |
| Formula | C₂₀H₂₀Cl₂N₈O₃·HCl | [1] |
| Purity (HPLC) | ≥98% | [1][3] |
| IC50 (NUDT5) | 29 nM | [1][2][3] |
| Selectivity | >650-fold for NUDT5 over MTH1 | [1][2] |
| Solubility in Water | up to 10 mM | [1][3] |
| Solubility in DMSO | up to 20 mM | [1][3] |
| Recommended Cellular Concentration | up to 1.5 µM | [7] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound. Instrument conditions may need to be optimized for your specific system.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA) or formic acid. For example, a gradient of 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at an appropriate wavelength determined by a UV scan of this compound (a common starting point for similar compounds is 254 nm).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject 10 µL of the prepared sample.
-
Run the gradient method and record the chromatogram.
-
Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Mass Spectrometry (MS) for Identity Confirmation
This protocol outlines a general procedure for confirming the molecular weight of this compound.
-
Instrumentation: A mass spectrometer (e.g., LC-MS or direct infusion ESI-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent compatible with mass spectrometry, such as acetonitrile or methanol (B129727) with 0.1% formic acid.
-
-
Procedure:
-
Infuse the sample solution directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire the mass spectrum in the appropriate mass range.
-
The expected monoisotopic mass for the free base of TH5427 (C₂₀H₂₀Cl₂N₈O₃) is approximately 490.10 g/mol . Look for the [M+H]⁺ ion at m/z corresponding to this mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
This protocol provides a general guideline for the structural characterization of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or another suitable deuterated solvent in which the compound is soluble.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
-
Procedure:
-
Acquire a ¹H NMR spectrum.
-
If further structural confirmation is needed, acquire a ¹³C NMR spectrum and 2D NMR spectra (e.g., COSY, HSQC, HMBC).
-
The resulting spectra should be consistent with the known chemical structure of TH5427.
-
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TH 5427 hydrochloride | Other Hydrolases | Tocris Bioscience [tocris.com]
- 4. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Probe TH5427 | Chemical Probes Portal [chemicalprobes.org]
Validation & Comparative
A Comparative Guide to TH5427 Hydrochloride and Other NUDT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TH5427 hydrochloride and other known inhibitors of NUDT5 (Nudix Hydrolase 5), a key enzyme implicated in cancer progression, particularly in hormone-dependent breast cancer. The following sections present quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows to aid in the evaluation and selection of appropriate research tools.
Introduction to NUDT5 and Its Inhibition
NUDT5, also known as NUDIX5, is a pyrophosphatase that plays a crucial role in cellular metabolism by hydrolyzing various nucleotide diphosphates linked to a moiety X. Notably, NUDT5 is involved in the hydrolysis of ADP-ribose (ADPR), a signaling molecule important in DNA damage response and cellular signaling.[1] In the context of cancer, particularly breast cancer, NUDT5 has been identified as a key regulator of hormone-dependent gene expression and proliferation.[2] It contributes to nuclear ATP synthesis, which is essential for chromatin remodeling and transcription.[2] Consequently, inhibiting NUDT5 has emerged as a promising therapeutic strategy to block hormone signaling and suppress cancer cell growth.[2]
Quantitative Comparison of NUDT5 Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of other identified NUDT5 inhibitors. These include repurposed drugs, natural compounds, and other investigational molecules.
Table 1: In Vitro Potency and Binding Affinity of NUDT5 Inhibitors
| Inhibitor | Type | Target(s) | IC50 (NUDT5, nM) | Kd (NUDT5, nM) | Binding Energy (kcal/mol) | Assay Method(s) | Reference(s) |
| This compound | Small Molecule | NUDT5 | 29 | - | - | Malachite Green Assay | [3] |
| Compound 9 | Ibrutinib (B1684441) Derivative | NUDT5, NUDT14 | 270 | ~250 | - | Catalytic Assay, SPR | [4] |
| Nomifensine (B1679830) | Repurposed Drug | Norepinephrine/Dopamine Reuptake | Indirectly suggested | - | - | Cell Viability (MCF-7) | [5][6] |
| Isoconazole | Repurposed Drug | Fungal Ergosterol Biosynthesis | Indirectly suggested | - | - | Cell Viability (MCF-7) | [5][6] |
| Quercetin (B1663063) (L35) | Natural Product | Multiple | - | - | -8.3 | Molecular Docking | [7][8] |
| Quercetin Analog (L1) | Natural Product | NUDT5 (predicted) | - | - | -11.24 | Molecular Docking | [8] |
| Quercetin Analog (L28) | Natural Product | NUDT5 (predicted) | - | - | -10.51 | Molecular Docking | [8] |
Note: IC50 values for Nomifensine and Isoconazole are inferred from cell viability assays and do not represent direct enzymatic inhibition of NUDT5.
Table 2: Cellular Activity and Selectivity of NUDT5 Inhibitors
| Inhibitor | Cellular Target Engagement (EC50, µM) | Cell Viability (IC50, µM) | Selectivity Highlights | Assay Method(s) | Reference(s) |
| This compound | 0.75 - 2.1 | - | >650-fold selective for NUDT5 over MTH1 | CETSA, DARTS | [3] |
| Compound 9 | 1.08 | >10 (BT-474 cells) | Dual inhibitor of NUDT5 and NUDT14 | NanoBRET, Cell Viability | [4] |
| Nomifensine | - | Lower than Tamoxifen and Raloxifene in MCF-7 cells | Primarily a norepinephrine/dopamine reuptake inhibitor | Cell Viability (MCF-7) | [5][6] |
| Isoconazole | - | Lower than Tamoxifen and Raloxifene in MCF-7 cells | Primarily an antifungal agent | Cell Viability (MCF-7) | [5][6] |
| Quercetin | - | Varies by cell line (e.g., ~20-120 µM in various cancer cell lines) | Broad-spectrum kinase inhibitor | MTT Assay | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Malachite Green Assay for NUDT5 Activity
This colorimetric assay quantifies the release of inorganic phosphate (B84403) (Pi) from the hydrolysis of ADP-ribose by NUDT5.
Principle: The malachite green molybdate (B1676688) reagent forms a green complex with free orthophosphate, and the absorbance of this complex is measured spectrophotometrically at approximately 620-660 nm.[9][10]
Generalized Protocol:
-
Reaction Setup: Prepare a reaction mixture containing NUDT5 enzyme, ADP-ribose substrate, and the test inhibitor in a suitable buffer (e.g., 100 mM Tris-acetate, pH 7.5, 40 mM NaCl, 10 mM MgOAc, 1 mM DTT).[1]
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 15-30 minutes) to allow for enzymatic activity.[11]
-
Color Development: Stop the reaction and initiate color development by adding the Malachite Green reagent.[11]
-
Measurement: After a short incubation period (e.g., 15-30 minutes) at room temperature for color stabilization, measure the absorbance at ~630 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the amount of phosphate released by comparing the absorbance to a standard curve generated with known phosphate concentrations. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess the target engagement of a compound in a cellular environment.[12]
Principle: The binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.[12]
Generalized Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specific duration.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells (if not already lysed) and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein (NUDT5) in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the EC50 of target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key concepts related to NUDT5 inhibition.
Caption: NUDT5 signaling pathway in hormone-dependent cancer.
Caption: Experimental workflow for NUDT5 inhibitor discovery.
Conclusion
This compound stands out as a potent and selective inhibitor of NUDT5, making it a valuable tool for studying the biological functions of this enzyme. While other molecules, such as the ibrutinib derivative Compound 9, also show promise, their selectivity profiles differ. Repurposed drugs like nomifensine and isoconazole, and natural products like quercetin, have been suggested as potential NUDT5 inhibitors, but further validation of their direct enzymatic inhibition and selectivity is required. This guide provides a foundation for researchers to compare these compounds and select the most appropriate inhibitor for their specific experimental needs in the investigation of NUDT5-related pathways and their therapeutic potential.
References
- 1. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of NUDT5 Inhibitors From Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of NUDT5 Inhibitors From Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transformation of nomifensine using ionizing radiation and exploration of its anticancer effects in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin and Its Structural Analogs as NUDT5 Inhibitors: A Preliminary In Silico Study [mdpi.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. sciencellonline.com [sciencellonline.com]
- 11. eubopen.org [eubopen.org]
- 12. CETSA [cetsa.org]
A Tale of Two Targets: TH5427 Hydrochloride and MTH1 Inhibitors in Cancer Therapy
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with high efficacy and selectivity is a continuous endeavor. This guide provides a detailed comparison of two distinct classes of investigational anticancer compounds: TH5427 hydrochloride, a potent NUDT5 inhibitor, and a range of MTH1 inhibitors. While both target nucleotide metabolism, they do so through fundamentally different mechanisms, offering unique therapeutic opportunities and challenges.
This comparison will delve into their mechanisms of action, present key experimental data for performance evaluation, and provide detailed protocols for relevant assays. A central focus will be the objective presentation of quantitative data to aid in the critical assessment of these compounds.
Dueling Mechanisms: Sanitizing the Nucleotide Pool vs. Modulating ADP-Ribose Signaling
The primary distinction between this compound and MTH1 inhibitors lies in their protein targets and the subsequent biological consequences.
MTH1 (MutT Homolog 1) , also known as NUDT1, plays a crucial role in maintaining genomic integrity.[1][2] Cancer cells, with their elevated levels of reactive oxygen species (ROS), generate a significant amount of oxidized nucleotides, such as 8-oxo-dGTP.[2] MTH1 acts as a "sanitizing" enzyme, hydrolyzing these damaged nucleotides and preventing their incorporation into DNA, which would otherwise lead to mutations and DNA strand breaks.[1][2] MTH1 inhibitors, therefore, aim to exploit this dependency of cancer cells on MTH1, leading to the accumulation of damaged DNA and subsequent cell death.[3]
NUDT5 (Nudix Hydrolase 5) , the target of this compound, has a distinct primary role. It is involved in the metabolism of ADP-ribose and has been identified as a key regulator of hormone-dependent gene regulation and proliferation in breast cancer cells.[4][5] this compound is a potent and selective inhibitor of NUDT5, with an IC50 of 29 nM and over 650-fold selectivity against MTH1.[6][7] By inhibiting NUDT5, TH5427 blocks progestin-dependent nuclear ATP synthesis, chromatin remodeling, and gene expression in breast cancer cells.[4] Some research also suggests a role for NUDT5 in sanitizing the nucleotide pool, specifically 8-oxodGDP.[1]
Interestingly, studies in non-small-cell lung cancer (NSCLC) and esophageal squamous cell carcinoma have shown that both MTH1 and NUDT5 are often upregulated and associated with poor prognosis, suggesting a potential interplay between these two pathways in cancer progression.[1][2][8]
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data for this compound and various MTH1 inhibitors, providing a basis for objective comparison. It is important to note that IC50 values can vary depending on the specific assay conditions and cell lines used.
| Compound | Target | Biochemical IC50 | Cellular Potency (EC50/IC50) | Selectivity | Reference |
| This compound | NUDT5 | 29 nM | 0.75 - 2.1 µM (CETSA/DARTS) | >650-fold vs MTH1 | [6][7] |
| Compound | Target | Biochemical IC50 | Cellular Potency (IC50) | Notes | Reference |
| Karonudib (TH1579) | MTH1 | Potent (exact value varies) | 60 - 200 nM (Ovarian Cancer Cells) | Second-generation, dual MTH1 and microtubule inhibitor | [9] |
| TH588 | MTH1 | Potent (exact value varies) | 0.9 - 4 µM (Ovarian Cancer Cells) | First-generation MTH1 inhibitor | [9] |
| TH287 | MTH1 | Potent (exact value varies) | 0.7 µM (U2OS cells, CTG assay) | First-generation MTH1 inhibitor, potential off-target effects on tubulin | [10][11] |
| (S)-crizotinib | MTH1 | Nanomolar range | Varies | Enantiomer of a known Met/ALK inhibitor | [2] |
| Tetrahydronaphthyridine 5 | MTH1 | 0.043 nM | 8.0 µM (U2OS cells, CTG assay) | Highly potent biochemically, but lower cellular activity | [10] |
| IACS-4759 | MTH1 | More potent than TH287/TH588 | No significant cytotoxicity reported up to 50 µM | Reported to not induce cytotoxicity | [2] |
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
References
- 1. The high expression of MTH1 and NUDT5 promotes tumor metastasis and indicates a poor prognosis in patients with non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The high expression of MTH1 and NUDT5 predict a poor survival and are associated with malignancy of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. openworks.mdanderson.org [openworks.mdanderson.org]
- 6. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe TH5427 | Chemical Probes Portal [chemicalprobes.org]
- 8. The high expression of MTH1 and NUDT5 predict a poor survival and are associated with malignancy of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitotic MTH1 inhibitor karonudib kills epithelial ovarian cancer independent of platinum sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AXL and CAV-1 play a role for MTH1 inhibitor TH1579 sensitivity in cutaneous malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of TH5427 Hydrochloride for NUDT5: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a chemical probe is paramount to ensuring the validity of experimental results. This guide provides a comprehensive comparison of TH5427 hydrochloride's specificity for its target, Nudix hydrolase 5 (NUDT5), against other known inhibitors and outlines the key experimental protocols for validation.
TH5427 is a potent and selective inhibitor of NUDT5, a key enzyme in ADP-ribose metabolism and nuclear ATP synthesis.[1][2] Its ability to block progestin-dependent gene regulation and proliferation in breast cancer cells has positioned it as a valuable tool for studying NUDT5's role in cancer biology.[1][3] This guide delves into the experimental data that substantiates the specificity of TH5427 and provides a framework for its comparative evaluation.
Comparative Analysis of NUDT5 Inhibitors
The following table summarizes the quantitative data for TH5427 and other reported NUDT5 inhibitors, offering a clear comparison of their potency and selectivity.
| Inhibitor | Target | IC50 (nM) | Selectivity | Assay Type | Reference |
| This compound | NUDT5 | 29 | 690-fold vs. MTH1 | Malachite Green Assay | [2][3] |
| MTH1 (NUDT1) | 20,000 | Malachite Green Assay | [2] | ||
| dCTPase (NUDT15) | >100,000 (39% inh. at 100µM) | In vitro phosphohydrolase assay | [2][4] | ||
| NUDT12 | >100,000 (66% inh. at 100µM) | In vitro phosphohydrolase assay | [2][4] | ||
| NUDT14 | >100,000 (38% inh. at 100µM) | In vitro phosphohydrolase assay | [2][4] | ||
| Ibrutinib | NUDT5 | 837 | N/A | Catalytic Activity Assay | [5][6] |
| BTK | <1 | Various | [5][6] | ||
| Acalabrutinib | NUDT5 | 13,900 | N/A | Catalytic Activity Assay | [5][6] |
| Spebrutinib | NUDT5 | 21,200 | N/A | Catalytic Activity Assay | [5][6] |
| Coumarin (B35378) Derivative (Principal Compound) | NUDT5 | 55,570 (µg/mL to nM conversion needed) | N/A | MTT Assay (cell viability) | [7] |
Note: The IC50 value for the coumarin derivative is provided in µg/mL and would require conversion to a molar concentration for direct comparison. The MTT assay measures cell viability and is an indirect measure of target inhibition.
Experimental Protocols for Specificity Validation
Accurate validation of inhibitor specificity relies on robust experimental design. Below are detailed methodologies for key assays used to characterize TH5427.
Enzyme-Coupled Malachite Green Assay
This biochemical assay is a primary method for determining the in vitro potency of an inhibitor.
Principle: The assay measures the amount of inorganic phosphate (B84403) released by NUDT5's enzymatic activity. The malachite green reagent forms a colored complex with free phosphate, which can be quantified spectrophotometrically.
Protocol:
-
Recombinant Protein: Purified recombinant human NUDT5 protein is used.
-
Substrate: ADP-ribose is used as the substrate for NUDT5.
-
Inhibitor Preparation: A serial dilution of this compound is prepared.
-
Reaction Mixture: The reaction is typically performed in a buffer at pH 7.5 and contains NUDT5, ADP-ribose, and the inhibitor at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time.
-
Quenching and Detection: The reaction is stopped, and the malachite green reagent is added.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 620 nm) to determine the amount of phosphate produced.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Protocol:
-
Cell Treatment: Intact cells (e.g., HL-60 or T47D) are treated with the inhibitor or a vehicle control.[4]
-
Heating: The treated cells or cell lysates are heated to a range of temperatures.
-
Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are removed by centrifugation.
-
Protein Quantification: The amount of soluble NUDT5 in the supernatant is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement. Isothermal dose-response fingerprint CETSA (ITDRF-CETSA) can be used to determine the cellular potency of the inhibitor.[8]
Proteome-Wide Selectivity Screening
To assess off-target effects across the broader proteome, unbiased screening methods are employed.
Principle: TH5427 is screened against large panels of proteins to identify potential off-target interactions.
Protocols:
-
SafetyScreen and ExpresSDiversity Panels: These commercially available panels (e.g., from Eurofins Cerep Panlabs) include a wide range of common off-target proteins and kinases.[2] The inhibitor is tested at a high concentration (e.g., 10 µM), and any significant interactions are reported as a percentage of inhibition.
-
NUDIX Family Screening: To confirm selectivity within the NUDIX hydrolase family, TH5427 is tested against a panel of other NUDIX enzymes (e.g., MTH1, NUDT12, NUDT14) using appropriate enzymatic assays.[2][4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding.
Caption: NUDT5 signaling pathway in hormone-dependent breast cancer.
The diagram above illustrates the central role of NUDT5 in progestin-driven cell proliferation. Progestin activates its receptor, leading to PARP activation and the production of poly(ADP-ribose) (PAR). PAR is then catabolized to ADP-ribose, which NUDT5 utilizes to generate nuclear ATP. This ATP fuels chromatin remodeling and subsequent gene regulation, ultimately driving cell proliferation. TH5427 specifically inhibits NUDT5, thereby blocking this cascade.
Caption: Experimental workflow for validating NUDT5 inhibitor specificity.
This workflow outlines a logical progression for validating the specificity of a NUDT5 inhibitor like TH5427. It begins with determining the biochemical potency, followed by confirming target engagement and potency in a cellular environment. The final and critical step involves comprehensive selectivity profiling against related enzymes and a broad range of potential off-targets to establish a high degree of specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe TH5427 | Chemical Probes Portal [chemicalprobes.org]
- 5. Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Orthogonal Methods to Confirm TH5427 Hydrochloride Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental methods to validate the on-target and off-target effects of TH5427 hydrochloride, a potent and selective NUDT5 inhibitor. This guide includes supporting experimental data, detailed protocols, and visual workflows to aid in the rigorous assessment of this compound.
This compound is a small molecule inhibitor of Nudix hydrolase 5 (NUDT5), an enzyme implicated in ADP-ribose metabolism and hormone-dependent gene regulation in breast cancer.[1][2] It exerts its effects by blocking progestin-dependent nuclear ATP synthesis, which in turn inhibits chromatin remodeling and the expression of specific genes.[1][3] To ensure the validity of experimental findings and to comprehensively characterize its cellular effects, it is crucial to employ orthogonal methods to confirm that the observed phenotypes are a direct result of NUDT5 inhibition.
On-Target Validation: Confirming NUDT5 Engagement and Downstream Effects
To confidently attribute the cellular effects of TH5427 to its intended target, NUDT5, a combination of genetic and biophysical approaches is recommended.
Genetic Approaches: siRNA and CRISPR/Cas9 Knockdown
Genetic knockdown or knockout of the target protein is a gold-standard orthogonal method. If the cellular phenotype observed with TH5427 is genuinely due to NUDT5 inhibition, a similar phenotype should be observed when NUDT5 expression is silenced.
Comparison of Genetic Approaches with TH5427 Treatment:
| Method | Principle | Typical Effect on NUDT5 | Concordance with TH5427 Phenotype | Reference |
| TH5427 Treatment | Small molecule inhibition of NUDT5 enzymatic activity. | Inhibition of ADP-ribose hydrolysis. | Suppression of TNBC cell growth, reduced BrdU incorporation. | [4] |
| siRNA Knockdown | Post-transcriptional silencing of NUDT5 mRNA. | Decreased NUDT5 protein levels. | Suppression of TNBC cell growth, reduced BrdU incorporation. | [4] |
| CRISPR/Cas9 Knockout | Permanent disruption of the NUDT5 gene. | Complete absence of NUDT5 protein. | Reduced TNBC cell growth. | [5] |
Experimental Workflow for Genetic Validation:
References
TH5427 Hydrochloride: A Comparative Guide for NUDT5 Target Validation
TH5427 hydrochloride has emerged as a potent and selective tool compound for the validation of Nudix hydrolase 5 (NUDT5) as a therapeutic target, particularly in the context of hormone-dependent breast cancer.[1][2][3] This guide provides a comprehensive comparison of this compound with other related compounds, details key experimental protocols for its use, and presents its mechanism of action for researchers, scientists, and drug development professionals.
Mechanism of Action and Target Profile
TH5427 is a small molecule inhibitor of NUDT5, a pyrophosphatase involved in ADP-ribose metabolism.[1][3] In hormone-responsive breast cancer cells, NUDT5 plays a crucial role in progestin-dependent signaling. It facilitates the conversion of ADP-ribose into ATP within the nucleus, a process that is essential for chromatin remodeling, subsequent gene regulation, and cellular proliferation.[1][2][4] By inhibiting NUDT5, TH5427 effectively blocks this pathway, leading to a reduction in ATP synthesis, inhibition of gene expression, and ultimately, suppression of cancer cell proliferation.[1]
A key attribute of TH5427 as a tool compound is its high selectivity for NUDT5 over other Nudix hydrolases, most notably MTH1 (NUDT1). While both enzymes belong to the same family, their biological roles differ. MTH1 is known for its role in sanitizing oxidized nucleotide pools to prevent DNA damage.[5][6] The high selectivity of TH5427 is critical for specifically elucidating the function of NUDT5 without the confounding effects of inhibiting MTH1.
Comparative Analysis of this compound and Other Nudix Hydrolase Inhibitors
To contextualize the utility of TH5427, it is useful to compare its performance with inhibitors of the related MTH1 protein, which was also explored as a cancer target.
| Compound | Primary Target | IC50 (nM) | Selectivity | Key Cellular Effects |
| This compound | NUDT5 | 29 | >650-fold vs. MTH1 | Inhibits progestin-dependent ATP synthesis, chromatin remodeling, and proliferation in breast cancer cells. [1] |
| TH287 | MTH1 | - | - | Reported to cause DNA damage and reduce cancer cell viability.[5][6] |
| TH588 | MTH1 | - | - | Analogue of TH287, also reported to induce DNA damage and inhibit cancer cell survival.[5][6] |
| TH1579 (Karonudib) | MTH1 | Potent | Selective | A "best-in-class" MTH1 inhibitor designed to kill cancer cells by introducing oxidized nucleotides into DNA.[7][8] |
The development of potent and selective MTH1 inhibitors was crucial for investigating its role in oncology.[5][9] However, the validation of MTH1 as a cancer target has been debated.[7] In contrast, TH5427 provides a clear and selective tool for probing the distinct biology of NUDT5.[1][3]
Key Experimental Protocols for Target Validation
The validation of TH5427 as a NUDT5-targeting tool compound heavily relied on the Cellular Thermal Shift Assay (CETSA).[1][3][10] CETSA is a powerful technique for confirming target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[11][12][13][14]
Cellular Thermal Shift Assay (CETSA) Protocol for TH5427 Target Engagement:
-
Cell Treatment: Treat intact cells (e.g., HL-60 or T47D breast cancer cells) with varying concentrations of this compound or a vehicle control. Incubate at 37°C to allow for cellular uptake and target binding.[15][16]
-
Heat Challenge: Subject the cell suspensions to a specific temperature gradient or a single, optimized temperature for a defined period (e.g., 3 minutes) using a thermocycler.[15][17] This step induces the denaturation and aggregation of unbound and less stable proteins.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[17]
-
Protein Quantification: Analyze the amount of soluble NUDT5 remaining in the supernatant using techniques such as Western blotting or AlphaScreen.[10][17]
-
Data Analysis: An increase in the amount of soluble NUDT5 at a given temperature in the TH5427-treated samples compared to the control indicates thermal stabilization and therefore, direct binding of the compound to the target protein. Isothermal dose-response curves can be generated to determine the cellular EC50 for target engagement.[18]
Functional Assays:
-
Nuclear ATP Synthesis Assay: To confirm the functional consequence of NUDT5 inhibition, nuclear ATP levels can be measured in progestin-stimulated breast cancer cells treated with TH5427.[4]
-
Chromatin Immunoprecipitation (ChIP): ChIP can be used to assess changes in chromatin structure, for instance, by measuring the displacement of histone H1 following progestin stimulation in the presence or absence of TH5427.[4]
-
Cell Proliferation Assay: The effect of TH5427 on cell growth can be quantified using assays such as BrdU incorporation to measure DNA synthesis in hormone-stimulated breast cancer cells.[1]
Visualizing the Pathway and Experimental Workflow
To further clarify the context of TH5427's application, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for target validation.
Caption: NUDT5 signaling pathway in hormone-dependent breast cancer.
Caption: Experimental workflow for validating TH5427 target engagement.
References
- 1. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells [ouci.dntb.gov.ua]
- 3. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne [bio-techne.com]
- 13. researchgate.net [researchgate.net]
- 14. CETSA [cetsa.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Our Research — CETSA [cetsa.org]
Cross-validation of TH5427 Hydrochloride Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the NUDT5 inhibitor, TH5427 hydrochloride, with other relevant compounds, supported by experimental data. It is designed to assist researchers in evaluating its efficacy and mechanism of action across various cell lines.
Comparative Efficacy of NUDT5 Inhibitors
This compound has emerged as a potent and selective inhibitor of Nudix hydrolase 5 (NUDT5), a key enzyme in ADP-ribose metabolism and a potential therapeutic target in cancer.[1][2] The following table summarizes the in vitro and cellular activities of TH5427 and its analogs.
| Compound | Target | In Vitro IC50 (nM) (Malachite Green Assay) | Cellular Target Engagement (CETSA, Apparent EC50 in HL-60 cells, µM) | Cell Line Activity |
| TH5427 | NUDT5 | 29[3] | 2.1[1] | Suppresses growth of TNBC cell lines (MDA-MB-231, MDA-MB-436, MDA-MB-468, BT-20) more effectively than ER-positive cell lines (MCF-7, MDA-MB-361, T-47D, ZR-75-1).[4] |
| TH5424 | NUDT5 | 39[3] | Higher concentration than TH5427 required for stabilization.[1] | Blocks progestin-dependent gene regulation in T47D cells.[1] |
| TH5423 | NUDT5 | 54[3] | Higher concentration than TH5427 required for stabilization.[1] | Did not significantly disrupt progestin-dependent gene regulation.[1] |
| TH1659 | NUDT5 | 20[1] | Poor to moderate stabilization in lysates and intact cells; toxic under tested conditions.[1] | Not reported |
Signaling Pathway of TH5427 Action
TH5427 exerts its cellular effects by inhibiting NUDT5. In hormone-dependent breast cancer, NUDT5 is crucial for nuclear ATP synthesis derived from poly(ADP-ribose) (PAR). This ATP is required for chromatin remodeling and subsequent gene expression program initiated by hormones like progestin. By blocking NUDT5, TH5427 disrupts this pathway, leading to a reduction in hormone-dependent cell proliferation.[1][3][5] Additionally, NUDT5 has been implicated in the sanitation of oxidized nucleotides, such as 8-oxo-dGDP, to prevent DNA damage.[2] Inhibition of NUDT5 can therefore lead to an accumulation of oxidative DNA lesions.
Experimental Workflow for Assessing TH5427 Activity
The following diagram outlines a typical workflow for characterizing the activity of TH5427 in a cancer cell line.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or control compounds for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: After treatment with TH5427, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against NUDT5 (e.g., Abcam, ab129172) or other proteins of interest overnight at 4°C.[2]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence Staining for 8-oxo-guanine (8-oxoG)
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with TH5427 or a positive control for oxidative stress.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
DNA Denaturation: To expose the 8-oxoG epitope, treat the cells with 2N HCl for 10 minutes at room temperature, followed by neutralization with 100 mM Tris-HCl (pH 8.5).
-
Blocking and Antibody Incubation: Block with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against 8-oxoG overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the fluorescence using a confocal or fluorescence microscope.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 5. Frontiers | Identification of NUDT5 Inhibitors From Approved Drugs [frontiersin.org]
A Comparative Analysis of TH5427 Hydrochloride and Genetic Knockdown of NUDT5 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The targeting of Nudix hydrolase 5 (NUDT5), a key enzyme in nucleotide metabolism and DNA damage response, has emerged as a promising strategy in cancer therapy, particularly in aggressive subtypes like triple-negative breast cancer (TNBC). This guide provides a comprehensive comparative analysis of two primary methods for inhibiting NUDT5 function: the small molecule inhibitor TH5427 hydrochloride and genetic knockdown using small interfering RNA (siRNA). This comparison is supported by experimental data, detailed protocols, and visual representations of the underlying biological processes.
Mechanism of Action: Chemical Inhibition vs. Genetic Silencing
This compound is a potent and selective inhibitor of the NUDT5 enzyme, with an IC50 of 29 nM.[1] It acts by directly binding to the enzyme, thereby blocking its catalytic activity. This prevents NUDT5 from hydrolyzing its substrates, such as ADP-ribose, which is crucial for nuclear ATP synthesis and subsequent chromatin remodeling and gene regulation, particularly in hormone-dependent cancers.[1]
In contrast, genetic knockdown of NUDT5 using siRNA targets the NUDT5 mRNA for degradation, preventing the translation and synthesis of the NUDT5 protein. This approach effectively reduces the total cellular levels of the NUDT5 enzyme, leading to a loss of its function.
Both methods ultimately aim to abrogate NUDT5 activity, but their distinct mechanisms can lead to different cellular consequences and offer unique advantages and disadvantages in experimental settings.
Quantitative Data Presentation
The following tables summarize the quantitative data from a comparative study on the effects of this compound and NUDT5 siRNA knockdown in the triple-negative breast cancer cell line MDA-MB-231.
Table 1: Effect on Cell Growth of MDA-MB-231 Cells
| Treatment | Day 1 (Cell Count) | Day 3 (Cell Count) | Day 5 (Cell Count) | Day 7 (Cell Count) |
| Control (DMSO) | 50,000 | ~150,000 | ~400,000 | ~800,000 |
| TH5427 (10 µM) | 50,000 | ~100,000 | ~200,000 | ~350,000 |
| Control (siLuc) | 50,000 | ~160,000 | ~420,000 | ~850,000 |
| siNUDT5 | 50,000 | ~90,000 | ~180,000 | ~300,000 |
Data are approximate values based on graphical representations in Qian et al., 2024.[2]
Table 2: Impact on Cell Proliferation and DNA Damage in MDA-MB-231 Cells
| Treatment | Proliferation (% BrdU Positive Cells) | Oxidative DNA Damage (Normalized 8-oxoG Intensity) | DNA Double-Strand Breaks (Normalized γH2AX Foci Intensity) |
| Control (DMSO/siLuc) | ~100% | Baseline | Baseline |
| TH5427 (10 µM) | ~50% reduction | Significant Increase | Significant Increase |
| siNUDT5 | ~60% reduction | Significant Increase | Significant Increase |
Data are summarized from findings reported by Qian et al., 2024, indicating significant changes relative to control.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
NUDT5 siRNA Knockdown
-
Cell Line: MDA-MB-231
-
Reagents:
-
siRNA targeting NUDT5 (specific sequences should be obtained from the original publication or a reputable supplier).
-
Control siRNA (e.g., siLuciferase).
-
Lipofectamine RNAiMAX Transfection Reagent.
-
Opti-MEM I Reduced Serum Medium.
-
-
Protocol:
-
Seed MDA-MB-231 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute siRNA in Opti-MEM. In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate for 5 minutes at room temperature to allow for complex formation.
-
Add the transfection complexes to the cells.
-
Incubate the cells for 48-72 hours before proceeding with downstream assays. Knockdown efficiency should be confirmed by qRT-PCR and/or Western blotting.
-
This compound Treatment
-
Cell Line: MDA-MB-231
-
Reagents:
-
This compound.
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control.
-
Complete cell culture medium.
-
-
Protocol:
-
Prepare a stock solution of TH5427 in DMSO.
-
On the day of treatment, dilute the TH5427 stock solution to the desired final concentration (e.g., 10 µM) in complete cell culture medium.
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Replace the existing medium in the cell culture plates with the medium containing TH5427 or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before analysis.
-
Cell Growth Assay
-
Protocol:
-
Seed 50,000 MDA-MB-231 cells per well in a 6-well plate.
-
The following day, treat the cells with either TH5427 (10 µM) or transfect with siNUDT5 as described above.
-
At specified time points (e.g., days 1, 3, 5, and 7), trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
Plot the cell number against time to generate a growth curve.
-
BrdU Proliferation Assay
-
Protocol:
-
After 48 hours of treatment with TH5427 or siNUDT5, add BrdU labeling solution to the cell culture medium to a final concentration of 10 µM.
-
Incubate the cells for 2-4 hours at 37°C.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Denature the DNA by incubating the cells in 2N HCl for 30 minutes at room temperature.
-
Neutralize the acid with 0.1 M sodium borate (B1201080) buffer.
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% BSA and 0.1% Triton X-100).
-
Incubate with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope and quantify the percentage of BrdU-positive cells.
-
Immunofluorescence for 8-oxoG and γH2AX
-
Protocol:
-
Seed cells on coverslips in a 12-well plate and treat with TH5427 or siNUDT5 for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
For 8-oxoG staining, treat with 2N HCl for 10 minutes to denature the DNA, followed by neutralization with 1 M Tris-HCl (pH 8.0).
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies against 8-oxoG or γH2AX overnight at 4°C.
-
Wash and incubate with the appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Acquire images using a confocal or fluorescence microscope and quantify the fluorescence intensity of 8-oxoG and the number of γH2AX foci per nucleus.
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for comparing TH5427 and NUDT5 knockdown.
NUDT5 Signaling Pathway and Points of Intervention
Caption: NUDT5 signaling and intervention points for TH5427 and siRNA.
Conclusion
Both this compound and NUDT5 siRNA knockdown effectively inhibit the growth and proliferation of triple-negative breast cancer cells by increasing DNA damage.[2] TH5427 offers the advantage of a titratable and reversible inhibition, mimicking a therapeutic intervention, while siRNA provides a highly specific method for validating the on-target effects of NUDT5 loss. The choice between these two powerful research tools will depend on the specific experimental goals. This guide provides the necessary data and protocols to aid researchers in designing and interpreting experiments aimed at understanding and targeting the critical role of NUDT5 in cancer.
References
Independent Verification of TH5427 Hydrochloride's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH5427 hydrochloride has emerged as a potent and selective inhibitor of NUDT5 (Nudix Hydrolase 5), a key enzyme implicated in hormone-dependent gene regulation and the response to oxidative stress in cancer cells. This guide provides an objective comparison of this compound's performance with other potential NUDT5-targeting compounds, supported by experimental data. We will delve into the specific mechanism of action, present quantitative data in a comparative format, and provide detailed experimental protocols for key assays to facilitate independent verification.
Mechanism of Action of this compound
TH5427 is a potent and selective inhibitor of NUDT5, with a reported IC50 of 29 nM.[1] Its selectivity for NUDT5 over the related enzyme MTH1 is significant, with an approximate 690-fold difference.[1] The primary mechanism of action of TH5427 involves the blockade of progestin-dependent nuclear ATP synthesis. This inhibition disrupts subsequent chromatin remodeling, gene regulation, and ultimately, the proliferation of breast cancer cells.[2] Furthermore, in triple-negative breast cancer (TNBC) cells, which often exhibit high levels of reactive oxygen species (ROS), inhibition of NUDT5 by TH5427 leads to an accumulation of oxidative DNA damage, specifically the incorporation of 8-oxo-guanine (8-oxoG), and the activation of the DNA damage response, as evidenced by the formation of γH2AX foci.[3] This targeted induction of DNA damage contributes to the suppression of TNBC cell growth.[3]
Signaling Pathway of TH5427 Action
Caption: Mechanism of TH5427 action in breast cancer cells.
Comparative Performance Data
This section presents a quantitative comparison of this compound with other compounds that have been reported to inhibit NUDT5. It is important to note that direct head-to-head studies are limited, and the data presented here is compiled from different sources.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. MTH1 (fold) | Notes |
| This compound | NUDT5 | 29 [1] | ~690 [1] | Potent and selective NUDT5 inhibitor. |
| Ibrutinib | NUDT5 (off-target) | 837 ± 329 | Not Reported | FDA-approved BTK inhibitor with off-target NUDT5 activity.[4][5] |
| Ibrutinib Analog (Cmpd 9) | NUDT5 | 270 ± 27 | Not Reported | More potent NUDT5 inhibitor than ibrutinib.[6] |
| Nomifensine (B1679830) | NUDT5 (predicted) | 26.5 ± 2.1 (µM) in MCF7 cells | Not Reported | Approved drug identified as a potential NUDT5 inhibitor through screening.[7] |
| Isoconazole | NUDT5 (predicted) | 27.3 ± 1.8 (µM) in MCF7 cells | Not Reported | Approved drug identified as a potential NUDT5 inhibitor through screening.[7] |
Table 2: Cellular Activity in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Compound | Cell Line | Assay | Result |
| This compound | MDA-MB-231, MDA-MB-436 | Cell Growth | Significant suppression of cell growth.[3] |
| This compound | MDA-MB-231 | BrdU Incorporation | Significant suppression of DNA synthesis.[3] |
| This compound | MDA-MB-231 | 8-oxoG Levels | Increase in oxidative DNA damage.[3] |
| This compound | MDA-MB-231 | γH2AX Foci | Induction of DNA damage response.[3] |
| This compound | MDA-MB-231, MDA-MB-436 | IC50 | MDA-MB-231: 5.56 µM ± 0.3 (JQ1), 0.11 µM ± 0.05 (MZ1), 0.12 µM ± 0.04 (ARV-771); MDA-MB-436: JQ1 did not reach IC50, 0.24 ± 0.05 (MZ1), 0.45 ± 0.02 (ARV-771)[8] |
| Ibrutinib | BT-474, SKBR3 (HER2+) | IC50 | BT474: 9.94 nM, SKBR3: 8.89 nM[6] |
| Ibrutinib | Various Cancer Cell Lines | IC50 | Varies by cell line, e.g., NCI-N87 (gastric): 0.03 µM[9] |
| Nomifensine | MCF7 (ER+) | IC50 | 26.5 ± 2.1 µM[7] |
| Isoconazole | MCF7 (ER+) | IC50 | 27.3 ± 1.8 µM[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable independent verification.
NUDT5 Inhibition Assay (Malachite Green Assay)
This assay quantifies the enzymatic activity of NUDT5 by measuring the release of inorganic phosphate (B84403) from a substrate.
Caption: Workflow for the NUDT5 Malachite Green Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
Dilute recombinant human NUDT5 enzyme to the desired concentration in the reaction buffer.
-
Prepare a stock solution of the NUDT5 substrate (e.g., ADP-ribose) in the reaction buffer.
-
Prepare serial dilutions of this compound or other test compounds.
-
-
Assay Procedure:
-
In a 96-well plate, add the NUDT5 enzyme to each well (except for the no-enzyme control).
-
Add the test compounds at various concentrations to the respective wells.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a malachite green-molybdate reagent.[10][11][12][13][14]
-
-
Data Analysis:
-
Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.
-
The amount of phosphate released is proportional to the absorbance.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment.
Caption: General workflow for the Cellular Thermal Shift Assay.
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., HL-60 or breast cancer cell lines) to the desired confluency.
-
Treat the cells with this compound or a vehicle control (DMSO) at a specified concentration for a defined period (e.g., 1 hour).
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 37°C to 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Protein Extraction and Analysis:
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble NUDT5 as a function of temperature for both the treated and vehicle control samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
BrdU Incorporation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-72 hours).
-
-
BrdU Labeling:
-
Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the culture medium at a final concentration of 10 µM.[19][20]
-
Incubate the cells for a period to allow for BrdU incorporation into newly synthesized DNA (e.g., 2-4 hours).
-
-
Immunodetection:
-
Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Incubate with a primary antibody against BrdU.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Analysis:
-
Quantify the BrdU-positive cells using a fluorescence microscope or a plate reader.
-
Alternatively, cells can be analyzed by flow cytometry.[3]
-
Immunofluorescence Staining for 8-oxoG and γH2AX
This method is used to visualize and quantify oxidative DNA damage and the DNA damage response.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on coverslips and treat with this compound or a vehicle control.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent such as Triton X-100.
-
-
Immunostaining:
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the intensity of 8-oxoG and the number of γH2AX foci per nucleus using image analysis software.[25]
-
Ki67 Staining in Xenograft Tumors
This protocol is for assessing the proliferation index in tumor tissues.
Protocol:
-
Tissue Preparation:
-
Excise xenograft tumors and fix them in formalin.
-
Embed the tumors in paraffin (B1166041) and cut thin sections.
-
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the Ki67 epitope.[1][26][27]
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against Ki67.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Quantification:
Conclusion
The available data strongly support the mechanism of action of this compound as a potent and selective inhibitor of NUDT5. Its ability to disrupt nuclear ATP synthesis and induce oxidative DNA damage in cancer cells, particularly in TNBC, makes it a promising therapeutic candidate. While other compounds have been identified with NUDT5 inhibitory activity, a comprehensive head-to-head comparison with TH5427 using standardized assays is necessary to fully evaluate their relative potential. The experimental protocols provided in this guide offer a framework for researchers to independently verify these findings and further explore the therapeutic utility of targeting NUDT5 in cancer.
References
- 1. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AU [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of NUDT5 Inhibitors From Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET-directed PROTACs in triple negative breast cancer cell lines MDA-MB-231 and MDA-MB-436 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug: Ibrutinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. nomifensine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. interchim.fr [interchim.fr]
- 15. researchgate.net [researchgate.net]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. crpr-su.se [crpr-su.se]
- 22. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sysy-histosure.com [sysy-histosure.com]
- 27. nextgen-protocols.org [nextgen-protocols.org]
- 28. Quantitative immunohistochemistry for evaluating the distribution of Ki67 and other biomarkers in tumor sections and use of the method to study repopulation in xenografts after treatment with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Quantitative Immunohistochemistry for Evaluating the Distribution of Ki67 and Other Biomarkers in Tumor Sections and Use of the Method to Study Repopulation in Xenografts after Treatment with Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of TH5427 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of TH5427 hydrochloride, a potent and selective inhibitor of Nudix (nucleoside diphosphate (B83284) linked moiety X)-type motif 5 (NUDT5). We will objectively compare its performance with alternative therapeutic strategies and provide supporting experimental data to assess its potential in oncology, particularly in the context of breast cancer.
Introduction to this compound and its Target: NUDT5
This compound has emerged as a promising therapeutic agent due to its high potency and selectivity for NUDT5, an enzyme implicated in cancer cell proliferation and survival. NUDT5 is involved in the hydrolysis of ADP-ribose and 8-oxo-dGDP, and its inhibition has been shown to disrupt critical cellular processes in cancer cells, such as progestin-dependent gene regulation and proliferation in breast cancer.[1][2] This guide will delve into the mechanism of action of TH5427, its preclinical efficacy, and how it compares to other NUDT5 inhibitors and standard-of-care treatments for relevant cancer subtypes.
Mechanism of Action of TH5427
TH5427 exerts its therapeutic effect by inhibiting the enzymatic activity of NUDT5. In certain cancer cells, particularly hormone-responsive breast cancer, NUDT5 plays a crucial role in providing a nuclear source of ATP through the hydrolysis of ADP-ribose. This nuclear ATP is essential for chromatin remodeling and the transcription of genes that drive cell proliferation. By blocking NUDT5, TH5427 disrupts this pathway, leading to a reduction in nuclear ATP levels, subsequent inhibition of gene regulation, and ultimately, a halt in cancer cell proliferation.[1][2]
Caption: Signaling pathway of TH5427-mediated NUDT5 inhibition.
Comparative Analysis of NUDT5 Inhibitors
While TH5427 is a highly potent and selective NUDT5 inhibitor, other molecules have been identified with inhibitory activity against this enzyme. This section compares TH5427 with other known NUDT5 inhibitors.
| Inhibitor | Target(s) | IC50 (NUDT5) | Therapeutic Area | Key Findings |
| This compound | NUDT5 (selective) | 29 nM [3] | Breast Cancer | Potent and selective inhibitor, blocks progestin-dependent proliferation in breast cancer cells. [1][2] |
| Ibrutinib | BTK, NUDT5, NUDT14 | 837 nM (NUDT5)[4] | B-cell malignancies | Dual inhibitor of NUDT5 and NUDT14; a clinical BTK inhibitor with off-target NUDT5 activity.[4] |
| Nomifensine | Norepinephrine/Dopamine Reuptake, NUDT5 | Not reported | Depression (withdrawn) | Repurposed drug identified as a potential NUDT5 inhibitor.[5] |
| Isoconazole | Fungal lanosterol (B1674476) 14-alpha demethylase, NUDT5 | Not reported | Antifungal | Repurposed drug identified as a potential NUDT5 inhibitor.[5] |
Preclinical Efficacy of TH5427 in Breast Cancer Models
TH5427 has demonstrated significant anti-proliferative effects in various breast cancer cell lines, including both hormone receptor-positive (ER+) and triple-negative breast cancer (TNBC) models.
In Vitro Studies
| Cell Line | Cancer Subtype | TH5427 Concentration | Effect |
| MCF-7 | ER-positive | 10 µM | Marginal growth inhibition[6] |
| ZR-75-1 | ER-positive | 10 µM | Marginal growth inhibition[6] |
| MDA-MB-231 | Triple-Negative | 10 µM | Significant growth suppression[6] |
| MDA-MB-436 | Triple-Negative | 10 µM | Significant growth suppression[6] |
In Vivo Studies
In a xenograft model using MDA-MB-231 TNBC cells, TH5427 significantly suppressed tumor growth.
| Animal Model | Treatment | Dosage | Outcome |
| Nude mice with MDA-MB-231 xenografts | Vehicle (control) | - | Progressive tumor growth[6] |
| Nude mice with MDA-MB-231 xenografts | This compound | 50 mg/kg (intraperitoneal, 5 times/week) | Significant reduction in tumor growth[6] |
Comparison with Alternative Therapeutic Strategies
The therapeutic potential of TH5427 is best understood in the context of existing and emerging treatments for the cancer types it targets.
For Hormone-Receptor Positive (ER+) Breast Cancer
| Therapeutic Strategy | Example Drug(s) | Mechanism of Action | Key Efficacy Data |
| NUDT5 Inhibition | TH5427 | Inhibits nuclear ATP synthesis and hormone signaling | Inhibits progestin-dependent proliferation in ER+ cells [1] |
| Selective Estrogen Receptor Modulators (SERMs) | Tamoxifen | Competitively inhibits estrogen binding to the estrogen receptor. | Standard of care for ER+ breast cancer. |
| Aromatase Inhibitors (AIs) | Letrozole, Anastrozole | Inhibit the production of estrogen. | Standard of care for postmenopausal women with ER+ breast cancer. |
For Triple-Negative Breast Cancer (TNBC)
| Therapeutic Strategy | Example Drug(s) | Mechanism of Action | Key Preclinical/Clinical Efficacy Data |
| NUDT5 Inhibition | TH5427 | Induces DNA damage and suppresses proliferation [7] | Significant growth suppression in TNBC cell lines and in vivo xenograft model [6] |
| PARP Inhibition | Olaparib | Inhibits poly(ADP-ribose) polymerase, particularly effective in BRCA-mutated cancers. | Effective in germline BRCA-mutated HER2-negative metastatic breast cancer.[5][8] |
| Antibody-Drug Conjugates (ADCs) | Sacituzumab govitecan | Targets Trop-2 on cancer cells to deliver a cytotoxic payload. | Approved for metastatic TNBC, showing improved progression-free and overall survival.[9][10][11] |
| Immunotherapy (Checkpoint Inhibitors) | Pembrolizumab | Blocks the PD-1/PD-L1 pathway to restore anti-tumor immune responses. | Approved in combination with chemotherapy for PD-L1-positive metastatic TNBC.[12][13] |
Key Experimental Protocols
NUDT5 Enzymatic Assay
A common method to measure NUDT5 enzymatic activity and the inhibitory effect of compounds like TH5427 is a malachite green-based assay.[3]
Caption: Workflow for a malachite green-based NUDT5 enzymatic assay.
Methodology:
-
A coupled enzymatic reaction is established containing the NUDT5 substrate (ADP-ribose), purified NUDT5 enzyme, and calf intestinal alkaline phosphatase (CIP).
-
NUDT5 hydrolyzes ADP-ribose into AMP and ribose-5-phosphate (B1218738) (R5P).
-
CIP then dephosphorylates R5P, releasing inorganic phosphate (Pi).
-
The reaction is stopped, and a malachite green reagent is added, which forms a colored complex with the free phosphate.
-
The absorbance is measured spectrophotometrically, and the amount of Pi produced is proportional to the NUDT5 activity.
-
To determine the IC50 of an inhibitor like TH5427, the assay is performed with varying concentrations of the compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement of a drug within intact cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[14][15][16]
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Intact cells are treated with the compound of interest (e.g., TH5427) or a vehicle control.
-
The cell suspensions are then heated to a range of temperatures.
-
Upon heating, unstable proteins denature and aggregate. Ligand-bound proteins are more stable and remain in solution at higher temperatures.
-
Cells are lysed, and the aggregated proteins are pelleted by centrifugation.
-
The amount of the target protein (NUDT5) remaining in the soluble fraction (supernatant) is quantified, typically by Western blotting.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Conclusion
This compound is a potent and selective NUDT5 inhibitor with demonstrated preclinical activity against breast cancer, particularly triple-negative breast cancer. Its mechanism of action, involving the disruption of nuclear ATP synthesis and subsequent inhibition of proliferation, presents a novel therapeutic strategy. While other NUDT5 inhibitors are in earlier stages of investigation, TH5427 stands out due to its well-characterized potency and in vivo efficacy.
Compared to broader therapeutic strategies, TH5427 offers a targeted approach that may be beneficial for specific patient populations. For hormone-receptor positive breast cancer, it presents an alternative mechanism to direct estrogen receptor modulation. In TNBC, where targeted therapies are limited, NUDT5 inhibition represents a promising new avenue. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. news-medical.net [news-medical.net]
- 2. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Olaparib: A Novel Therapy for Metastatic Breast Cancer in Patients With a BRCA1/2 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Olaparib for advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Sacituzumab govitecan in triple-negative breast cancer: from bench to bedside, and back [frontiersin.org]
- 10. Sacituzumab govitecan in triple-negative breast cancer: from bench to bedside, and back - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Targeted Treatment for High-Risk Early-Stage Triple-Negative Breast Cancer: Spotlight on Pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.championsoncology.com [blog.championsoncology.com]
- 14. benchchem.com [benchchem.com]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: TH5427 Hydrochloride Versus Other Cancer Therapies
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of TH5427 hydrochloride, a novel NUDT5 inhibitor, with established cancer therapies. By presenting key experimental data, detailed protocols, and visual representations of molecular pathways, this document aims to offer an objective resource for evaluating the preclinical potential of TH5427 in specific cancer subtypes.
Introduction to this compound
TH5427 is a potent and selective small molecule inhibitor of NUDT5 (Nudix Hydrolase 5), an enzyme implicated in hormone signaling and DNA damage response in cancer cells.[1][2] Unlike therapies targeting the broader DNA damage response, TH5427's mechanism is specifically linked to the inhibition of NUDT5's role in nuclear ATP synthesis and the processing of oxidized nucleotides, presenting a targeted approach to cancer treatment, particularly in breast cancer.[2][3]
Mechanism of Action: The NUDT5 Signaling Pathway
In hormone receptor-positive (HR+) breast cancer, progestin signaling stimulates the production of poly(ADP-ribose) (PAR) by PARP1. PAR is then hydrolyzed to ADP-ribose, which NUDT5 converts into ATP within the nucleus. This nuclear ATP generation is crucial for chromatin remodeling and gene expression programs that drive cancer cell proliferation. TH5427 directly inhibits NUDT5, thereby blocking this pathway.[2][4] In triple-negative breast cancer (TNBC), NUDT5 plays a critical role in preventing oxidative DNA damage. Inhibition of NUDT5 in TNBC cells leads to an accumulation of oxidative DNA lesions, triggering a DNA damage response and suppressing proliferation.
References
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling TH5427 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of TH5427 hydrochloride, a potent nudix hydrolase 5 (NUDT5) inhibitor. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not directly retrieved, an SDS for a related compound indicates that it is toxic if swallowed and may cause genetic defects. Therefore, stringent adherence to safety protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
The following table summarizes the necessary PPE for handling this compound, based on general guidelines for hazardous drugs.[1][2][3][4]
| PPE Category | Specification |
| Hand Protection | Wear two pairs of chemotherapy-rated gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard.[1][4] |
| Eye Protection | Use chemical safety goggles or a face shield where there is a potential for splashing.[5] |
| Body Protection | Wear a disposable, back-closing, long-sleeved gown made of a low-lint, impervious material.[1][2] |
| Respiratory | For handling powders outside of a containment device, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation.[4] |
| Foot Protection | Wear closed-toe shoes and disposable shoe covers when handling the compound in significant quantities or when there is a risk of spills.[1] |
Operational Plan for Handling and Storage
A systematic approach to handling and storage is crucial to prevent contamination and degradation of this compound.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. It should be stored locked up. The product information from suppliers suggests desiccating at room temperature.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
Preparation of Solutions:
-
Solubility: this compound is soluble in DMSO and water.
-
Procedure:
-
All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[4]
-
Use calibrated equipment for all measurements.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Cap and vortex the vial until the solid is completely dissolved.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
-
Contaminated PPE: All used gloves, gowns, shoe covers, and other disposable materials should be placed in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused this compound and solutions should be disposed of as hazardous chemical waste. Do not pour down the drain.[5]
-
Disposal Vendor: All waste must be disposed of through an approved hazardous waste disposal company, following all local, state, and federal regulations.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and place it in a sealed container for disposal. Clean the spill area with a suitable decontamination solution. |
Visual Guidance
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Signaling Pathway Inhibition by TH5427
Caption: this compound inhibits NUDT5, blocking progestin-dependent signaling.[6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
